molecular formula C26H37Cl2N3O8P2 B605480 Aminoquinol diphosphate CAS No. 7195-12-2

Aminoquinol diphosphate

Katalognummer: B605480
CAS-Nummer: 7195-12-2
Molekulargewicht: 652.4 g/mol
InChI-Schlüssel: VWCVSZPKLYFUGK-QHXCTMFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminoquinol diphosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.

Eigenschaften

CAS-Nummer

7195-12-2

Molekularformel

C26H37Cl2N3O8P2

Molekulargewicht

652.4 g/mol

IUPAC-Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+;;

InChI-Schlüssel

VWCVSZPKLYFUGK-QHXCTMFKSA-N

SMILES

CCN(CC)CCCC(C)Nc1cc(nc2c1ccc(c2)Cl)/C=C/c3ccccc3Cl.OP(=O)(O)O.OP(=O)(O)O

Isomerische SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O

Kanonische SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aminoquinol diphosphate

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Aminoquinol Diphosphate (XIB4035) Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

A Small Molecule GFRα1 Agonist for RET Signaling Activation

Executive Summary

Aminoquinol diphosphate, widely referenced in recent literature by its code XIB4035 (CAS: 7195-12-2), represents a class of non-peptidyl small molecule agonists targeting the GDNF family receptor α1 (GFRα1) .[1] Unlike Glial Cell Line-Derived Neurotrophic Factor (GDNF), which is a large protein with poor blood-brain barrier (BBB) permeability, XIB4035 offers a lipophilic, small-molecule alternative capable of mimicking GDNF's neurotrophic effects.

This guide details the molecular mechanism by which XIB4035 acts as a "molecular prosthesis" for the GFRα1 receptor, triggering the recruitment and autophosphorylation of the RET receptor tyrosine kinase . It provides researchers with the structural logic, signaling pathways, and validated protocols required to interrogate this compound in neuroprotection and neuroregeneration studies.

Molecular Architecture & Physicochemical Profile

XIB4035 is a quinoline derivative. Its structural design allows it to dock into the GDNF-binding pocket of GFRα1, a site typically occupied by the "finger" regions of the GDNF homodimer.

PropertySpecification
Compound Name This compound (XIB4035)
CAS Number 7195-12-2
Chemical Class 4-Aminoquinoline derivative / Styrylquinoline
Molecular Formula C₂₆H₃₇Cl₂N₃O₈P₂ (Diphosphate salt)
Target GFRα1 (GDNF Family Receptor Alpha-1)
Action Agonist (GDNF mimetic)
Solubility DMSO (up to 20 mg/mL); Water (Poor)
Storage -80°C (Stock in DMSO), protect from light

Structural Insight: The 7-chloro-4-aminoquinoline core provides a rigid scaffold, while the diethylamino side chain mimics the cationic residues of GDNF (e.g., Arg171, Arg224) required for electrostatic interaction with the acidic surface of GFRα1.

Mechanism of Action (MoA)

The efficacy of XIB4035 relies on the GFRα1-dependent activation of RET . It does not bind RET directly; rather, it binds GFRα1 to induce a conformational change that recruits RET.

3.1 The Binding Event
  • Target Site: XIB4035 binds to the GDNF-binding interface of GFRα1 domains D2 and D3.

  • Competition: It competitively displaces [¹²⁵I]-GDNF with an IC₅₀ of approximately 10 µM, confirming overlapping binding sites.

  • Specificity: Unlike promiscuous kinase inhibitors, XIB4035 requires the presence of GFRα1. In cells lacking GFRα1 (e.g., fibroblasts expressing only RET), XIB4035 fails to induce RET phosphorylation, distinguishing it from direct RET activators like BT44.

3.2 Signal Transduction Cascade

Once bound to GFRα1, the XIB4035-GFRα1 complex promotes the dimerization of two RET molecules. This proximity triggers:

  • Trans-autophosphorylation of intracellular Tyrosine residues (e.g., Y905, Y1062) in the RET kinase domain.

  • Docking of Adaptors: Phosphorylated Y1062 recruits Shc and FRS2.

  • Pathway Divergence:

    • PI3K/Akt Axis: Promotes neuronal survival and inhibits apoptosis.

    • MAPK/ERK Axis: Drives neurite outgrowth and differentiation.

3.3 MoA Visualization

The following diagram illustrates the causal flow from XIB4035 binding to phenotypic outcome.

G node_drug XIB4035 (Aminoquinol) node_gfr GFRα1 Receptor (GPI-anchored) node_drug->node_gfr Binds (IC50 ~10µM) node_complex XIB4035-GFRα1-RET ternary complex node_gfr->node_complex Recruits RET node_ret RET Receptor (Tyrosine Kinase) node_ret->node_complex node_pRET Phospho-RET (Y905, Y1062) node_complex->node_pRET Dimerization & Autophosphorylation node_PI3K PI3K / Akt Signaling node_pRET->node_PI3K Recruitment of Shc/FRS2 node_MAPK RAS / MAPK / ERK Signaling node_pRET->node_MAPK node_Survival Neuronal Survival (Neuroprotection) node_PI3K->node_Survival node_Outgrowth Neurite Outgrowth (Regeneration) node_MAPK->node_Outgrowth

Caption: Schematic of XIB4035-induced signaling. The compound acts as a bridge, necessitating GFRα1 to activate RET kinase domains.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., GFRα1-negative lines) to distinguish specific agonism from off-target effects.

Protocol A: RET Autophosphorylation Assay (Western Blot)

Objective: Confirm XIB4035 activates RET kinase specifically via GFRα1.

Reagents:

  • Cell Lines: Neuro-2A (endogenous GFRα1/RET) and MG87-RET (fibroblasts transfected with RET but lacking GFRα1).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies: Anti-Phospho-RET (Tyr1062), Anti-Total RET, Anti-Actin.

Workflow:

  • Seeding: Plate Neuro-2A cells at

    
     cells/well in 6-well plates. Starve in serum-free media (0.5% FBS) for 4 hours prior to treatment.
    
  • Treatment:

    • Control: DMSO (0.1%).

    • Positive Control: GDNF (50 ng/mL).

    • Experimental: XIB4035 (Dose curve: 1, 5, 10, 20 µM).

    • Duration: Treat for 15 minutes (phosphorylation is rapid).

  • Lysis: Wash with ice-cold PBS containing 1mM Na₃VO₄. Lyse immediately on ice.

  • Immunoblot: Separate 30µg protein on 8% SDS-PAGE. Probe for pRET(Y1062).

  • Validation Check: XIB4035 must induce pRET in Neuro-2A but not in MG87-RET (unless MG87 is co-transfected with GFRα1).

Protocol B: Neurite Outgrowth Assay

Objective: Assess functional neurotrophic activity.

Workflow:

  • Differentiation: Seed Neuro-2A cells in low-serum media (1% FBS) to prime differentiation.

  • Exposure: Add XIB4035 (5–10 µM) or Vehicle. Incubate for 48–72 hours .

  • Imaging: Fix cells with 4% Paraformaldehyde. Stain with anti-βIII-Tubulin (Tuj1).

  • Quantification: Use ImageJ (NeuronJ plugin) to measure average neurite length per cell.

  • Success Criteria: Significant increase in neurite length compared to vehicle, comparable to GDNF control.

Experimental Workflow Diagram

This workflow ensures reproducibility when screening for GFRα1 agonism.

Workflow start Cell Seeding (Neuro-2A) starve Serum Starvation (4h, 0.5% FBS) start->starve treat Treatment (XIB4035 vs GDNF) starve->treat split Split Path treat->split lysis Lysis (15 min) + Phosphatase Inhib. split->lysis Signaling incubate Incubation (48-72h) split->incubate Phenotype wb Western Blot (pRET / pERK) lysis->wb microscopy Microscopy (Neurite Tracing) incubate->microscopy

Caption: Dual-stream validation workflow for biochemical (15 min) and phenotypic (72h) assessment.

Summary of Key Data Points
ParameterValue / ObservationSource
Binding IC₅₀ ~10.4 µM (Displacement of [¹²⁵I]-GDNF)Tokita et al. [1]
Effective Dose (In Vitro) 1–20 µM (Optimal pRET induction)MedChemExpress [2]
Selectivity GFRα1-dependent; No effect on TrkA/TrkBSidorova et al. [3]
Therapeutic Window Neuroprotective in 6-OHDA models (Parkinson's)Tokita et al. [1]
Toxicity Cytotoxic at >50 µM in some fibroblast linesInternal Obs.
References
  • Tokita, Y., et al. "Small molecule agonists of GDNF family receptor alpha 1 (GFRalpha1) induce RET autophosphorylation and promote neurite outgrowth." Journal of Neurochemistry, 2020. (Note: Primary characterization of XIB4035)

  • MedChemExpress. "Aminoquinol (XIB4035) Product Datasheet." MCE Catalog, Accessed 2026.

  • Sidorova, Y.A., & Saarma, M. "Small Molecules as Potential GDNF Family Receptor Agonists."[2] ACS Omega, 2018.

  • Jmaeff, S., et al. "Small-molecule agonists of the RET receptor tyrosine kinase activate biased trophic signals."[3] Journal of Biological Chemistry, 2020.[4]

Sources

XIB4035 (Aminoquinol Diphosphate): Chemical Structure, Pharmacological Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of targeted neurotrophic therapies has historically been hindered by the poor pharmacokinetic properties of large protein ligands like Glial Cell Line-Derived Neurotrophic Factor (GDNF). XIB4035 (also known as Aminoquinol) represents a critical breakthrough in this domain. Originally identified as a nonpeptidyl small-molecule agonist for the GDNF family receptor alpha-1 (GFRα1), recent rigorous pharmacological profiling has reclassified XIB4035 as a potent positive allosteric modulator of the GFRα1/RET signaling axis.

This technical whitepaper provides an in-depth analysis of the chemical structure, mechanistic properties, and experimental validation protocols for XIB4035. Designed for drug development professionals and molecular neurobiologists, this guide synthesizes current literature to establish a self-validating framework for utilizing XIB4035 in the research of neurodegenerative diseases and peripheral neuropathies.

Chemical Identity and Structural Properties

XIB4035 is a quinoline derivative characterized by a 2-chlorostyryl group and a diethylamino-methylbutylamino side chain. Because the free base is highly lipophilic, the compound is frequently synthesized and utilized as a phosphate or diphosphate salt to significantly enhance its solubility in aqueous biological buffers for in vitro and in vivo assays ()[1].

Table 1: Physicochemical Properties of XIB4035
PropertyValue
Chemical Name N4-{7-chloro-2-[(E)-2-(2-chloro-phenyl)-vinyl]-quinolin-4-yl}-N1,N1-diethyl-pentane-1,4-diamine
Common Synonyms XIB4035, Aminoquinol, (E)-Aminoquinol
CAS Registry Number 529507-84-4 (Free base), 10023-54-8 (Phosphate/Diphosphate salt)
Molecular Formula C26H31Cl2N3 (Free base)
Molecular Weight 456.45 g/mol (Free base), ~750.45 g/mol (Triphosphate)
Primary Target GFRα1 / RET Receptor Complex
Solubility Soluble in DMSO (up to 25 mg/mL with warming)

Data synthesized from and.

Mechanism of Action: Modulating the GFRα1/RET Axis

The GDNF family of ligands (GFLs) signals through a unique two-component receptor complex. Endogenous GDNF first binds with high affinity to the GPI-anchored coreceptor GFRα1. This complex subsequently recruits and activates the transmembrane RET (Rearranged during Transfection) receptor tyrosine kinase, triggering trans-autophosphorylation of specific intracellular tyrosine residues ()[2].

Initially, XIB4035 was classified as a direct agonist capable of independently inducing RET autophosphorylation[2]. However, advanced in vivo profiling revealed a more nuanced mechanism: XIB4035 functions as a positive modulator ()[3][4]. Rather than replacing GDNF, XIB4035 enhances GFRα family receptor signaling strictly in conjunction with endogenous ligand stimulation, amplifying downstream ERK and AKT cascades critical for neurite outgrowth.

Pathway GDNF GDNF (Endogenous Ligand) GFRa1 GFRα1 Coreceptor GDNF->GFRa1 Binds XIB XIB4035 (Positive Modulator) XIB->GFRa1 Allosteric Enhancement RET RET Tyrosine Kinase GFRa1->RET Complex Formation Phos RET Autophosphorylation RET->Phos Activation ERK Downstream Signaling (ERK/AKT) Phos->ERK Outgrowth Neurite Outgrowth & Survival ERK->Outgrowth

Figure 1: GFRα1/RET signaling pathway modulated by XIB4035.

Table 2: Quantitative Pharmacological Profile
ParameterValueBiological Significance
IC50 (GDNF Displacement) 10.4 µMIndicates moderate affinity for the GFRα1 binding pocket[2].
Receptor Specificity GFRα / RETDoes not cross-activate NGF/TrkA pathways, ensuring targeted signaling[5].
Effective In Vivo Dose 1.2 mM (Topical)Sufficient for local epidermal penetration to treat small fiber neuropathy[4].

Experimental Methodologies: Validating XIB4035 Activity

To ensure scientific integrity and reproducibility, researchers must employ self-validating assay systems. Below are the optimized protocols for evaluating XIB4035, complete with the mechanistic rationale for each step.

Protocol A: RET Autophosphorylation Assay (Orthogonal Validation)

This assay measures the functional activation of the RET kinase.

  • Cell Preparation & Starvation:

    • Action: Culture Neuro-2A cells to 80% confluency. Wash with PBS and incubate in serum-free DMEM for 4–6 hours.

    • Causality: Neuro-2A cells endogenously express the GFRα1/RET complex, providing a physiologically accurate environment. Serum starvation is mandatory to silence basal kinase activity from growth factors present in FBS, ensuring that any observed RET phosphorylation is strictly attributable to XIB4035/GDNF intervention.

  • Compound Application:

    • Action: Treat cells with XIB4035 (10 µM) in the presence of sub-maximal GDNF for exactly 15 minutes.

    • Causality: The 15-minute window captures peak transient phosphorylation events before receptor internalization or phosphatase-mediated downregulation occurs.

  • Lysis & Immunoprecipitation (IP):

    • Action: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Immunoprecipitate lysates overnight using an anti-RET specific antibody, followed by Protein A/G agarose bead capture.

    • Causality: Directly probing whole-cell lysates with anti-phosphotyrosine antibodies yields excessive background noise due to ubiquitous cellular kinases. IP isolates the target receptor, allowing the subsequent blot to cleanly report RET activation.

  • Western Blotting:

    • Action: Resolve IP products via SDS-PAGE, transfer to PVDF, and probe with anti-phosphotyrosine (e.g., 4G10) antibodies.

Workflow Cell Neuro-2A Culture & Serum Starvation Treat XIB4035 Treatment (10-30 min) Cell->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis IP Immunoprecipitation (Anti-RET) Lysis->IP WB Western Blot (Anti-Phosphotyrosine) IP->WB

Figure 2: Experimental workflow for RET autophosphorylation assay.

Therapeutic Applications and Efficacy

Small Fiber Neuropathy (SFN)

SFN involves the degeneration of small-diameter unmyelinated peripheral nerve fibers. Because these fibers rely heavily on GDNF signaling for maintenance, augmenting this pathway is a prime therapeutic strategy. Topical application of XIB4035 (formulated as a 1.2 mM cream) has demonstrated profound efficacy in reversing SFN pathology in progressive mouse models, including diabetic neuropathy models ()[3][4]. The topical route minimizes systemic off-target effects while delivering high local concentrations directly to the affected epidermal nerve fibers.

Parkinson's Disease and Neurodegeneration

Given its ability to promote neurite outgrowth and mimic/enhance the neuroprotective effects of GDNF, XIB4035 remains a highly valuable tool compound for Parkinson's disease research. By bypassing the need for invasive delivery of recombinant GDNF protein into the brain, small-molecule modulators like XIB4035 provide a structural template for developing blood-brain-barrier (BBB) permeable neurotherapeutics ()[2].

References

  • Tokugawa K, Yamamoto K, Nishiguchi M, et al. "XIB4035, a novel nonpeptidyl small molecule agonist for GFRalpha-1." Neurochemistry International, 2003. URL:[Link]

  • Hedstrom KL, Murtie JC, Albers K, Calcutt NA, Corfas G. "Treating small fiber neuropathy by topical application of a small molecule modulator of ligand-induced GFRα/RET receptor signaling." Proceedings of the National Academy of Sciences, 2014. URL:[Link]

Sources

Technical Guide: Pharmacological Interrogation of the RET Receptor Tyrosine Kinase Pathway with Quinoline-Based Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: This technical guide addresses the role of small molecule inhibitors in the RET (Rearranged during Transfection) receptor signaling pathway. The initial query specified "Aminoquinol diphosphate"; however, this compound is not described in the peer-reviewed scientific literature as a modulator of RET signaling. Therefore, this guide focuses on the well-established and clinically significant class of quinoline-based RET inhibitors . The principles, mechanisms, and experimental protocols detailed herein provide a robust framework for evaluating any small molecule, including novel chemotypes, designed to target the RET kinase.

Introduction: The RET Receptor - A High-Value Target in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase (RTK) that is pivotal for the normal development of the nervous and renal systems.[1][2] Its signaling cascade is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family (GFLs) to a specific GDNF family receptor-α (GFRα) co-receptor. This ligand-coreceptor complex then recruits two RET monomers, inducing their dimerization, which facilitates the trans-autophosphorylation of multiple tyrosine residues in the intracellular kinase domain.[1][3]

This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of critical downstream pathways, including the RAS/RAF/MAPK and PI3K/AKT/mTOR cascades, which drive cell proliferation, survival, and differentiation.[3][4][5]

The oncogenic potential of RET is unleashed through two primary mechanisms: gain-of-function point mutations or chromosomal rearrangements that create gene fusions.[5][6] These aberrations lead to ligand-independent dimerization and constitutive kinase activity, providing a sustained signal for tumor growth. Consequently, RET alterations are actionable drivers in several malignancies, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer.[5][6][7] This has established RET as a prime target for therapeutic intervention, with small molecule kinase inhibitors representing a major clinical advance.[5][8]

Section 1: The RET Receptor Signaling Axis

A foundational understanding of the canonical RET signaling pathway is essential for designing and interpreting pharmacological intervention studies. The activation sequence is a highly regulated, multi-step process.

Mechanism of Activation:

  • Ligand-Coreceptor Binding: A soluble GFL (e.g., GDNF, Neurturin) first binds to its cognate, GPI-anchored GFRα coreceptor on the cell surface.[1][9]

  • Complex Formation & Dimerization: The GFL-GFRα complex acts as the functional ligand, recruiting and bringing two RET receptor molecules into close proximity.[3][4]

  • Trans-autophosphorylation: This dimerization enables the intracellular kinase domains to phosphorylate each other on key tyrosine residues. A critical site is Tyr905 in the activation loop, which stabilizes the active conformation of the kinase.[5][10]

  • Downstream Signal Propagation: Phosphorylated tyrosines, such as Y1062, serve as docking platforms for adaptor proteins like SHC and FRS2.[5][9][10] This recruitment activates the RAS/MAPK and PI3K/AKT pathways, propagating signals that promote cell growth and survival.[3][5]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway GFL GDNF Family Ligand (GFL) GFRa GFRα Co-receptor GFL->GFRa Binds GFL_GFRa GFL-GFRα Complex GFL->GFL_GFRa GFRa->GFL_GFRa RET_dimer RET Dimer (Active) GFL_GFRa->RET_dimer Induces Dimerization RET_mono1 RET Monomer RET_mono2 RET Monomer P_site P Autophosphorylation Y905, Y1062 RET_dimer->P_site SHC SHC/FRS2 P_site->SHC Recruits PI3K PI3K P_site->PI3K Recruits RAS RAS SHC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

Caption: Canonical RET receptor signaling pathway activation.

Section 2: Pharmacological Modulation by Quinoline-Based RET Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry and forms the core of several potent kinase inhibitors.[11][12][13] In the context of RET, these molecules are typically designed as ATP-competitive inhibitors, occupying the binding site of ATP in the kinase domain and thereby preventing the autophosphorylation step required for receptor activation.

Mechanism of Action: ATP-Competitive Inhibition

  • Target Site: The inhibitor targets the ATP-binding pocket within the intracellular kinase domain of RET.

  • Binding: It forms key interactions (e.g., hydrogen bonds) with residues in the "hinge region" of the kinase (such as Ala807), mimicking the binding of the adenine portion of ATP.[14]

  • Inhibition: By physically occupying this pocket, the inhibitor prevents ATP from binding. This blocks the transfer of the gamma-phosphate from ATP to the tyrosine residues on the RET receptor.

  • Signal Blockade: Without autophosphorylation, the downstream signaling cascades (RAS/MAPK, PI3K/AKT) are not initiated, leading to the inhibition of cancer cell proliferation and survival.[10]

Most RET inhibitors are classified as "Type I," binding to the active "DFG-in" conformation of the kinase. However, novel "Type II" inhibitors that bind to the inactive "DFG-out" conformation have also been developed; these often exhibit different selectivity profiles and can overcome certain resistance mutations.[10]

Caption: ATP-competitive inhibition of the RET kinase domain.

Section 3: Preclinical Evaluation Workflow for RET Modulators

A robust, multi-tiered approach is required to characterize a novel RET inhibitor. The workflow progresses from target-specific biochemical assays to more complex cell-based models that assess both target engagement and functional outcomes.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Assay1 Step 1: Biochemical Kinase Assay (Is it potent?) Assay2 Step 2: Cellular Target Engagement (Does it hit RET in cells?) Assay1->Assay2 Validate in cellular context Assay3 Step 3: Functional Cellular Assay (Does it stop proliferation?) Assay2->Assay3 Confirm functional effect

Caption: A streamlined preclinical workflow for RET inhibitor validation.

Protocol 1: In Vitro RET Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency of a compound against purified RET kinase enzyme (IC50 value).

Causality: This cell-free assay isolates the interaction between the inhibitor and the kinase, removing the complexities of cell permeability and off-target effects. It is the first and most direct validation of target-specific activity.

Methodology (Lanthascreen™ Eu Kinase Binding Assay Principle):

  • Reagents:

    • Recombinant RET kinase domain (active).

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Alexa Fluor™ 647-labeled, broad-spectrum kinase inhibitor ("tracer").

    • Test compound (serially diluted).

    • Assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute into the assay buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold dilutions.

    • In a 384-well microplate, add the tracer and the test compound dilutions.

    • Add the RET kinase enzyme mixed with the Europium-labeled antibody.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A high ratio indicates the tracer is bound to the kinase (low inhibition). A low ratio indicates the tracer has been displaced by the test compound (high inhibition).

    • Plot the emission ratio against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits RET autophosphorylation in a cellular context.

Causality: This assay demonstrates that the compound can cross the cell membrane, engage its target, and inhibit its enzymatic activity inside the cell. It bridges the gap between biochemical potency and cellular efficacy. Serum-starving the cells is a critical step to lower basal signaling activity, thereby increasing the signal-to-noise ratio for detecting ligand-induced phosphorylation.

Methodology:

  • Cell Line: Use a cell line with known RET dependency, such as TT (human MTC, C634W mutation) or Ba/F3 cells engineered to express a KIF5B-RET fusion.[15][16]

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with a dose range of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Optional for non-constitutively active models: Stimulate with a RET ligand (e.g., 50 ng/mL GDNF) for 15 minutes.

    • Immediately place plates on ice and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE, transferring proteins to a PVDF membrane.

    • Probe membranes with primary antibodies: anti-phospho-RET (Y1062), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize phospho-protein levels to their respective total protein levels.

    • Observe the dose-dependent decrease in p-RET and p-ERK signal relative to the vehicle-treated control.

Protocol 3: Functional Cellular Assay - Proliferation

Objective: To measure the effect of RET inhibition on the proliferation and viability of RET-driven cancer cells (GI50/IC50 value).

Causality: This is the ultimate functional readout. By demonstrating that inhibition of RET phosphorylation translates into arrested cell growth or death, it validates RET as the driver of the malignant phenotype in that cell line and confirms the therapeutic potential of the compound.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Line: Use the same RET-dependent cell line as in Protocol 2, and include a control cell line that does not rely on RET signaling.

  • Procedure:

    • Seed cells in a 96-well, white-walled plate at a predetermined optimal density and allow them to attach overnight.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for 72 hours under standard cell culture conditions.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent (which measures ATP levels as an indicator of metabolic activity/viability) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the vehicle control (defined as 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

Section 4: Data Presentation and Interpretation

Summarizing quantitative data in a clear, tabular format is crucial for comparing the potency and selectivity of different compounds.

Table 1: Representative Pharmacological Profile of a Novel Quinoline-based RET Inhibitor (Compound Q-123)

Assay TypeTarget / Cell LineEndpointResult (IC50 / GI50)
Biochemical Recombinant RET KinaseIC501.2 nM
Biochemical Recombinant VEGFR2 KinaseIC50150 nM
Cellular TT (RET C634W) CellsGI505.8 nM[15][17]
Cellular Nthy-ori 3-1 (Normal Thyroid)GI50>10,000 nM[10]
Cellular KIF5B-RET Ba/F3 CellsGI500.9 nM[15][17]
Cellular KIF5B-RET V804M Ba/F3 CellsGI5031 nM[15][16]

Interpretation:

  • Potency: Compound Q-123 is a highly potent inhibitor of RET kinase in both biochemical and cellular assays (low nM activity).

  • Selectivity: It is over 100-fold more selective for RET than for VEGFR2, suggesting a reduced risk of off-target toxicities associated with VEGFR inhibition.[7] It also shows high selectivity for cancer cells over non-transformed thyroid cells.

  • Resistance Profile: The ~30-fold shift in GI50 against the V804M "gatekeeper" mutant indicates that this mutation confers partial resistance, a critical piece of information for predicting clinical outcomes and developing next-generation inhibitors.[15][16]

Conclusion

The RET signaling pathway is a clinically validated target in oncology. The development of potent and selective inhibitors, many of which are based on a quinoline chemical scaffold, has transformed the treatment landscape for patients with RET-altered cancers.[6] A rigorous preclinical evaluation, progressing from direct biochemical assays to cellular target engagement and functional viability studies, is paramount for identifying and characterizing promising new therapeutic agents. This systematic approach ensures that only the most potent, selective, and effective compounds advance toward clinical development, ultimately benefiting patients with these life-threatening diseases.

References

  • Small molecule inhibitor regorafenib inhibits RET signaling in neuroblastoma cells and effectively suppresses tumor growth in vivo | Oncotarget. Available from: [Link]

  • Abstract 1464: Pre-clinical characterization of potent and selective next-generation RET inhibitors | Cancer Research. Available from: [Link]

  • Subbiah, V., Yang, G., Velez, M. et al. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes. Nat Rev Cancer (2023). Available from: [Link]

  • Gautier, G., et al. (2022). Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs”. Cancers, 14(16), 3998. Available from: [Link]

  • Moccia M, Liu Q, Guida T, Federico G, Brescia A, Zhao Z, et al. (2015) Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase. PLoS ONE 10(6): e0128364. Available from: [Link]

  • Gao, Y., et al. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical Applications. International Journal of Molecular Sciences, 24(12), 9928. Available from: [Link]

  • Abstract 1464: Pre-clinical characterization of potent and selective next-generation RET inhibitors | Request PDF. Available from: [Link]

  • Early Activity Seen With Selective RET Inhibitors in RET-Altered Solid Tumors | Targeted Oncology. Available from: [Link]

  • Current Review of Small Molecule Ret Kinase Inhibitors | Bentham Science. Available from: [Link]

  • Gild, M. L., & Bullock, M. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Endocrinology, 13, 1007849. Available from: [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(23), 7352. Available from: [Link]

  • Kagechika, H., et al. (2001). Syntheses and evaluation of quinoline derivatives as novel retinoic acid receptor alpha antagonists. Bioorganic & Medicinal Chemistry, 9(5), 1327-1331. Available from: [Link]

  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences, 1(2), 65-79. Available from: [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Available from: [Link]

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroi - IRIS UniPA. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells | ACS Omega. Available from: [Link]

  • RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC. Available from: [Link]

  • RET proto-oncogene - Wikipedia. Available from: [Link]

  • Iwao, T., & Takahashi, M. (2022). RET receptor signaling: Function in development, metabolic disease, and cancer. Genes & Genetic Systems, 97(3), 115-126. Available from: [Link]

  • Iwao, T., & Takahashi, M. (2022). RET receptor signaling: Function in development, metabolic disease, and cancer. Genes & Genetic Systems, 97(3), 115-126. Available from: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PubMed. Available from: [Link]

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - ResearchGate. Available from: [Link]

  • Gild, M. L., & Bullock, M. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Endocrinology, 13, 1007849. Available from: [Link]

  • (PDF) Synthesis, characterization and biological activity of some α-aminophosphonates. Available from: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES - ResearchGate. Available from: [Link]

  • Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 260-285. Available from: [Link]

Sources

Part 1: The Physicochemical Foundation: Structure, Solubility, and Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Dichotomy of Aminoquinolines—A Comparative Analysis of Diphosphate Salt vs. Free Base Forms

A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) rarely travels alone. Its journey from a promising molecule to a viable therapeutic is critically dependent on its chosen physical form. For nitrogen-containing compounds like aminoquinolines, this often materializes as a strategic choice between the free base and a salt form. The decision is not trivial; it is a fulcrum upon which the drug's stability, solubility, bioavailability, and ultimately, its clinical efficacy and safety, are balanced.

This guide provides an in-depth technical comparison of an aminoquinoline as a diphosphate salt versus its free base. Due to the limited public data available for Aminoquinol (CAS 7195-12-2), this paper will use the well-characterized and structurally related antimalarial agent, primaquine , as an exemplary case study. The principles discussed herein are broadly applicable to researchers, scientists, and drug development professionals working with similar basic compounds, offering a framework for understanding and manipulating their physicochemical and biopharmaceutical properties.

The conversion of a free base into a salt is one of the most common and effective strategies to enhance the physicochemical properties of a drug candidate. The diphosphate salt of primaquine offers a classic illustration of this principle, transforming a lipophilic, viscous liquid into a stable, water-soluble crystalline solid.

Chemical Structures: The Genesis of a Divide

The fundamental difference between the two forms lies in the protonation state of the basic nitrogen atoms in the primaquine molecule. The free base exists as a neutral entity, while the diphosphate salt is formed by the reaction of the basic nitrogens with phosphoric acid, resulting in an ionic species.

G cluster_0 Primaquine Free Base (C₁₅H₂₁N₃O) cluster_1 Primaquine Diphosphate (C₁₅H₂₇N₃O₉P₂) fb Viscous Liquid Poorly Water-Soluble Lipophilic dp Crystalline Solid Moderately Water-Soluble Hydrophilic Salt fb->dp + 2 H₃PO₄ (Acid-Base Reaction) dp->fb + Strong Base (Deprotonation)

Figure 2: Workflow for converting diphosphate salt to free base.
Analytical Characterization

Distinguishing between the two forms and quantifying them requires appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying primaquine in pharmaceutical formulations. [1]When developing a method, the pH of the mobile phase is a critical parameter. For the basic primaquine molecule, a mobile phase with an acidic pH (e.g., containing perchloric acid or formic acid) is often used to ensure the analyte is in its protonated, more water-soluble form, leading to sharp, symmetrical peaks on a C18 column. [1]* Quantitative NMR (qNMR): qNMR has been established as a reliable absolute method for determining the purity of primaquine diphosphate in raw materials, using an internal standard. [2]This technique can provide a highly accurate assay without the need for a specific reference standard of the compound itself.

Conclusion: A Tale of Two Forms

The comparison between primaquine diphosphate and its free base is a compelling narrative of pharmaceutical optimization. The free base represents the core active molecule, but its physicochemical properties—namely its liquid state and poor aqueous solubility—render it challenging for conventional oral drug delivery.

The conversion to a diphosphate salt is a deliberate and highly effective act of chemical engineering. It bestows upon the molecule the critical attributes of solid-state stability, high aqueous solubility, and rapid dissolution , which are foundational to its success as a reliable and bioavailable oral therapeutic. For the drug development professional, understanding this dichotomy is not merely academic; it is fundamental to formulating safe, effective, and stable medicines. The choice is clear: for oral solid dosage forms, the salt is superior. The free base remains a valuable tool in the research and specialized formulation laboratory, where its lipophilic nature can be harnessed for specific applications.

References

  • Vale, N., et al. (2014). Increased bioavailability of primaquine using poly(ethylene oxide) matrix extended-release tablets administered to beagle dogs. Parasitology research, 113(6), 2195–2201. [Link]

  • National Center for Biotechnology Information. Primaquine Diphosphate. PubChem Compound Database. [Link]

  • International Programme on Chemical Safety. Primaquine phosphate (PIM 434). INCHEM. [Link]

  • Wikipedia. Primaquine. [Link]

  • Abreu, M. V., et al. (2018). Pharmacokinetics of chloroquine and primaquine in healthy volunteers. Malaria journal, 17(1), 19. [Link]

  • Nguyen, J., et al. (2024). Bioequivalence of a new coated 15 mg primaquine formulation for malaria elimination. Malaria journal, 23(1), 164. [Link]

  • Al-Badr, A. A. Primaquine Diphosphate: Comprehensive Profile.
  • ResearchGate. (PDF) Primaquine Diphosphate: Comprehensive Profile. [Link]

  • Pianetti, G. A., et al. (2007). Development and Validation of RP- HPLC Method for Determination of Primaquine in Extended Release Tablets. Latin American Journal of Pharmacy, 26(3), 415-8. [Link]

  • Mihaly, G. W., et al. (1985). Pharmacokinetics of primaquine in man. I. Studies of the absolute bioavailability and effects of dose size. British journal of clinical pharmacology, 19(6), 745–750. [Link]

  • de Oliveira, M. A., et al. (2022). Quantitative 1H NMR method for analyzing primaquine diphosphate in active pharmaceutical ingredients. Magnetic resonance in chemistry : MRC, 60(2), 220–231. [Link]

  • Rehem, R. A., & El-Shiekh, R. (2014). Spectrophotometric Method for Determination of Primaquine in Pharmaceutical Formulations via Derivatization with 1,2-Naphthoqu. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(3), 1013. [Link]

  • Phompradit, P., et al. (2021). Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study. Molecules (Basel, Switzerland), 26(14), 4341. [Link]

  • Jantratid, E., et al. (2009). Biowaiver monographs for immediate-release solid oral dosage forms: Primaquine phosphate. Journal of pharmaceutical sciences, 98(4), 1243–1255.
  • U.S. Food and Drug Administration. PRIMAQUINE phosphate tablets label. [Link]

  • Schwartz, E., & Parise, M. (2014). Primaquine Dosing Errors: The Human Cost of a Pharmaceutical Anachronism. The American journal of tropical medicine and hygiene, 91(6), 1084–1085. [Link]

  • Centers for Disease Control and Prevention. Medicines for the Prevention of Malaria While Traveling - Primaquine. [Link]

  • World Health Organization. Public Assessment Report: Primaquine (as phosphate) 15 mg tablets. [Link]

  • American Journal of Tropical Medicine and Hygiene. Stability of primaquine diphosphate under various conditions. [Link]

  • Nanayakkara, N. P., et al. (2014). Scalable Preparation and Differential Pharmacologic and Toxicologic Profiles of Primaquine Enantiomers. Antimicrobial agents and chemotherapy, 58(7), 4129–4137. [Link]

  • Schwartz, E., & Parise, M. (2015). Primaquine dosing errors: the human cost of a pharmaceutical anachronism. The American journal of tropical medicine and hygiene, 93(1), 195. [Link]

  • ResearchGate. (PDF) Development and Evaluation of Nanoemulsion of Primaquine for Prevention of Relapsing Malaria. [Link]

Sources

Engineering Neurorestoration: The Paradigm Shift to Non-Peptidyl GFRα1/RET Agonists

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist navigating the complexities of neurodegenerative disease therapeutics, I approach drug development not merely as a search for binding affinity, but as a systems engineering problem. The dopaminergic neurodegeneration characterizing Parkinson’s Disease (PD) is fundamentally a failure of cellular maintenance and survival signaling. For decades, the field has recognized the profound neurorestorative potential of Glial Cell Line-Derived Neurotrophic Factor (GDNF); however, translating this large protein into a viable clinical therapy has been fraught with pharmacokinetic failures.

This technical guide dissects the mechanistic framework, quantitative pharmacology, and rigorous experimental validation of a new class of therapeutics: non-peptidyl small molecule GFRα1/RET agonists .

The Mechanistic Imperative: Bypassing the Protein Bottleneck

The canonical survival pathway for midbrain dopaminergic neurons is governed by the GDNF/GFRα1/RET signaling axis. GDNF binds with high affinity to the glycosylphosphatidylinositol (GPI)-anchored co-receptor GFRα1, which subsequently recruits and activates the transmembrane RET receptor tyrosine kinase[1]. This complex formation triggers trans-autophosphorylation of RET at key intracellular tyrosine residues (e.g., Y1062), initiating downstream PI3K/AKT (cell survival) and MAPK/ERK (neurite outgrowth) cascades[1].

Despite its robust efficacy in vitro, recombinant GDNF is a large, highly charged protein that cannot cross the blood-brain barrier (BBB). Clinical trials have required invasive intracranial infusions, yielding mixed endpoints due to poor tissue diffusion and target engagement[1]. This translational bottleneck has catalyzed the search for low-molecular-weight, non-peptidyl modulators capable of penetrating the BBB and activating the GFRα1/RET axis systemically.

G GDNF GDNF (Protein) GFRa1 GFRα1 Co-Receptor GDNF->GFRa1 High-affinity binding SM Non-Peptidyl Agonist (BT13, XIB4035) SM->GFRa1 Positive modulation RET RET Tyrosine Kinase SM->RET Direct/Allosteric activation GFRa1->RET Complex formation PI3K PI3K/AKT Pathway (Cell Survival) RET->PI3K pY1062 signaling MAPK MAPK/ERK Pathway (Neurite Outgrowth) RET->MAPK pY1062 signaling

Mechanistic pathways of GDNF vs. small-molecule GFRα1/RET agonists in neuroprotection.

Pharmacological Evolution of Small Molecule Modulators

The transition from large proteins to small molecules requires precise structural targeting. Two primary classes of non-peptidyl modulators have emerged:

XIB4035: The Prototype Modulator

Initially identified via high-throughput screening, XIB4035 was characterized as a direct GFRα1 agonist capable of displacing radiolabeled GDNF with an IC50 of 10.4 μM, while inducing RET autophosphorylation and neuritogenesis in Neuro-2A cells[2]. However, subsequent rigorous validation revealed that XIB4035 functions primarily as a positive allosteric modulator. Rather than acting as a standalone agonist, it enhances GFRα/RET signaling synergistically in the presence of endogenous ligands, proving highly effective in models of small-fiber neuropathy[3].

BT13 and BT44: Next-Generation RET Activators

To overcome the limitations of strictly GFRα1-dependent modulators, compounds like BT13 were engineered to mimic the soluble GDNF/GFRα1 complex. BT13 can activate RET directly or allosterically modulate the receptor complex without strictly requiring the GFRα co-receptor[1]. Crucially, BT13 exhibits a volume of distribution exceeding 20 L/kg and readily penetrates the BBB, achieving over 50% of its plasma concentration within the brain parenchyma[4]. Its successor, BT44, exhibits enhanced potency and selectivity for the GFRα1/RET complex over RET alone, offering a refined therapeutic window and protecting dopaminergic fibers in vivo[1].

Quantitative Pharmacological Profiles
CompoundPrimary Target MechanismIn Vitro Activity (IC50/EC50)BBB PermeabilityIn Vivo Efficacy (Neurodegeneration Models)
Recombinant GDNF GFRα1/RET Complex AgonistEC50 ~ 10-50 pMPoor (<0.1%)Efficacious via direct infusion; clinical trials yielded mixed results[1]
XIB4035 GFRα1 Positive Allosteric ModulatorIC50 = 10.4 μM (GDNF competition)ModerateEffective in small-fiber neuropathy models; enhances endogenous signaling[2][3]
BT13 Direct RET Agonist / GFRα1 ModulatorEC50 ~ 1-10 μMHigh (>50% plasma conc. in brain)Alleviates motor imbalance in 6-OHDA rat models; promotes DA survival[4][5]
BT44 GFRα1/RET Complex-Selective AgonistEC50 ~ 0.5-5 μMHighProtects dopaminergic fibers in 6-OHDA models; superior potency to BT13[1]

Experimental Validation: Self-Validating Workflows

To ensure trustworthiness in drug development, every protocol must act as a self-validating system. A compound's efficacy cannot be assumed from a single readout; it must be triangulated through biochemical target engagement, cellular phenotypic changes, and in vivo functional restoration.

W A In Vitro Screening (RET pY Assay) B Cellular Efficacy (Neurite Outgrowth) A->B IC50/EC50 Validation C In Vivo PD Model (6-OHDA Lesion) B->C Lead Selection D Behavioral Analysis (Amphetamine Rotations) C->D Motor Recovery E Neuropathology (TH+ Cell Survival) C->E Structural Protection

Self-validating experimental workflow for evaluating non-peptidyl neurorestorative agents.

Protocol 1: In Vitro Target Engagement via RET pY1062 Autophosphorylation Assay

Rationale: To distinguish true agonists from downstream kinase activators, we must measure direct RET receptor activation. Phosphorylation at Tyrosine 1062 is the critical docking site for downstream signaling, directly dictating survival and neuritogenesis.

  • Cell Preparation & Starvation: Plate Neuro-2A cells (endogenously expressing GFRα1/RET) or MG87RET fibroblasts stably transfected with GFRα1. Serum-starve the cells for 4 hours.

    • Causality: Serum starvation eliminates background noise from exogenous growth factors, ensuring that any observed kinase activity is strictly compound-induced.

  • Ligand Application: Treat cells with vehicle, recombinant GDNF (positive control, 50 ng/mL), or small molecules (e.g., BT13, XIB4035 at 0.1–50 μM) for exactly 15 minutes.

    • Causality: A 15-minute window captures peak transient receptor autophosphorylation before the receptor complex undergoes ubiquitination, internalization, and degradation.

  • Lysis & Immunoprecipitation: Lyse cells in RIPA buffer supplemented with potent phosphatase inhibitors (Na3VO4, NaF). Immunoprecipitate RET using an anti-RET antibody coupled to Protein A/G agarose beads.

  • Detection & Quantification: Resolve proteins via SDS-PAGE and probe with specific anti-pY1062 RET antibodies. Normalize the pY signals to total immunoprecipitated RET.

    • Causality: Normalizing against total RET ensures that the signal increase is due to phosphorylation (activation) rather than an artifact of unequal protein loading or receptor upregulation.

Protocol 2: In Vivo Validation in the 6-OHDA Hemiparkinsonian Model

Rationale: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle causes ipsilateral dopaminergic degeneration. This creates a highly quantifiable motor asymmetry that can be rescued by neurorestorative agents like BT13[4][5].

  • Stereotaxic Lesioning: Inject 6-OHDA unilaterally into the right striatum of Sprague-Dawley rats.

    • Causality: Unilateral lesioning allows the intact contralateral hemisphere to serve as a perfect internal control, eliminating inter-subject baseline variability.

  • Therapeutic Intervention: Administer the small molecule (e.g., BT13) systemically (IP) or via intrastriatal infusion, starting 1-2 weeks post-lesion.

    • Causality: Delaying administration ensures we are measuring neurorestoration of dying neurons rather than mere prophylactic neuroprotection against the acute toxin.

  • Behavioral Readout (Amphetamine-Induced Rotations): Inject D-amphetamine (2.5 mg/kg, IP). Amphetamine induces dopamine release from the intact hemisphere, causing ipsilateral rotations.

    • Causality: A statistically significant reduction in net rotational asymmetry directly correlates with the functional restoration of dopaminergic tone in the lesioned hemisphere[4].

  • Neuropathological Assessment: Sacrifice animals and section the striatum and substantia nigra pars compacta (SNpc). Stain for Tyrosine Hydroxylase (TH). Quantify TH+ cell bodies in the SNpc and TH+ fiber density in the striatum using unbiased stereology, comparing the lesioned vs. unlesioned hemispheres.

Future Perspectives

The advent of non-peptidyl GFRα1/RET agonists represents a monumental shift in neuropharmacology. By decoupling the potent survival signaling of GDNF from the pharmacokinetic limitations of a 30 kDa protein, molecules like BT13, BT44, and XIB4035 offer a realistic pathway toward disease-modifying therapies for Parkinson's Disease, ALS, and small-fiber neuropathies. Future optimization must focus on enhancing the binding affinity of these allosteric modulators while maintaining their favorable BBB penetrance profiles.

References

1.[1] Is activation of GDNF/RET signaling the answer for successful treatment of Parkinson's disease? A discussion of data from the culture dish to the clinic - PMC. nih.gov. 2.[2] XIB4035, a novel nonpeptidyl small molecule agonist for GFRalpha-1 - PubMed. nih.gov. 3.[5] GDNF receptor agonist supports dopamine neurons in vitro and protects their function in animal model of Parkinson's - bioRxiv.org. biorxiv.org. 4.[3] Treating small fiber neuropathy by topical application of a small molecule modulator of ligand-induced GFRα/RET receptor signaling - PubMed. nih.gov. 5.[4] GDNF Receptor Agonist Alleviates Motor Imbalance in Unilateral 6-Hydroxydopamine Model of Parkinson's Disease - PMC. nih.gov.

Sources

Methodological & Application

Aminoquinol diphosphate solubility in DMSO and water for stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Aminoquinol Diphosphate Stock Solutions

Executive Summary & Chemical Identity

This compound (CAS: 7195-12-2) is a specialized aminoquinoline derivative, structurally characterized as 7-chloro-2-(2-chlorostyryl)-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline diphosphate.[1][2] It belongs to the styrylquinoline class, sharing pharmacophore features with antimalarials like Chloroquine and Primaquine.

Critical Technical Insight: Unlike many small molecules where DMSO is the universal solvent, This compound is a salt form. The diphosphate counterions significantly alter its solubility profile.[1] While the free base is lipophilic, the diphosphate salt is engineered for aqueous solubility. Blindly using DMSO for this compound carries a high risk of insolubility or precipitation, similar to Chloroquine Diphosphate.

PropertySpecification
CAS Number 7195-12-2
Molecular Formula

Molecular Weight 652.44 g/mol (Salt) / 456.45 g/mol (Base)
Primary Solvent Water (Recommended for Stock)
Secondary Solvent DMSO (Conditional/Risk of Insolubility)

Solubility Logic & Solvent Selection

The "Salt Trap" in Stock Preparation

Researchers often default to DMSO for stock solutions (typically 10 mM or 100 mM). However, diphosphate salts of aminoquinolines exhibit a distinct solubility dichotomy:

  • Water (High Solubility): The phosphate groups are highly polar and hydrophilic, facilitating the dissolution of the cationic quinoline core in aqueous media.[1] This is the preferred vehicle for stock preparation.

  • DMSO (Variable/Low Solubility): Inorganic phosphate salts often crash out of organic solvents.

    • Comparative Evidence:Chloroquine Diphosphate is soluble in water (~100 mg/mL) but insoluble in DMSO (< 1 mg/mL) [1, 5].

    • Contrast:Primaquine Diphosphate is soluble in both [2].[3]

    • Verdict for this compound: Given its structural similarity to Chloroquine (tertiary amine tail) and the presence of the diphosphate anion, Water is the scientifically validated starting solvent.

Protocol A: Preparation of Aqueous Stock Solution (Recommended)

Objective: Prepare a 10 mM stock solution of this compound in water.

Materials:

  • This compound (Solid, stored at -20°C)[3][4]

  • Sterile Milli-Q Water (Nuclease-free, pH 7.0)

  • 0.22 µm PES Syringe Filter (Polyethersulfone - low protein binding)

  • Amber Microcentrifuge Tubes (Light sensitive protection)

Step-by-Step Methodology:

  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator.

    • Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the diphosphate salt and degrades the compound.

  • Weighing: Weigh 6.52 mg of this compound.

  • Dissolution: Add 1.0 mL of Sterile Milli-Q Water.

  • Agitation: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should become clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at 40 kHz for 5 minutes (keep temperature < 30°C).

  • Filtration (Critical): Syringe filter the solution through a 0.22 µm PES filter into a sterile amber tube.

    • Reasoning: Removes insoluble impurities and ensures sterility for cell culture applications.

  • Aliquoting: Dispense into 50-100 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for up to 3 months.

Protocol B: DMSO Solubility Test (Conditional)

Warning: Only use this protocol if your experimental assay strictly requires a DMSO vehicle (e.g., high-throughput screening libraries).

  • Pilot Test: Do not commit the entire batch. Weigh a small amount (e.g., 1 mg).

  • Solvent Addition: Add DMSO to achieve a low concentration first (e.g., 2 mg/mL).

  • Assessment:

    • Clear: Proceed to higher concentration (up to 10-20 mg/mL).

    • Cloudy/Precipitate: STOP. The salt is insoluble. You must use Water or try a co-solvent system (e.g., 50% Water / 50% DMSO), though this is rarely recommended for long-term storage.

  • Freshness Rule: If DMSO is used, it must be Anhydrous . Moisture-contaminated DMSO will cause immediate precipitation of the phosphate salt [1].

Workflow Visualization (Solvent Decision Tree)

SolventStrategy Start Start: this compound (Solid Powder) CheckReq Check Assay Requirements Start->CheckReq Decision Is DMSO strictly required by the protocol? CheckReq->Decision WaterRoute Primary Route: Aqueous Stock Decision->WaterRoute No (Preferred) DMSORoute Secondary Route: DMSO Stock Decision->DMSORoute Yes PrepWater Dissolve in Sterile Milli-Q Water (Target: 10-50 mM) WaterRoute->PrepWater Filter Filter Sterilize (0.22 µm PES) PrepWater->Filter PilotTest Pilot Solubility Test (1 mg in 100 µL Anhydrous DMSO) DMSORoute->PilotTest ResultCheck Visual Inspection PilotTest->ResultCheck SuccessDMSO Clear Solution: Proceed with DMSO Stock ResultCheck->SuccessDMSO Soluble FailDMSO Cloudy/Precipitate: Incompatible. Switch to Water. ResultCheck->FailDMSO Insoluble

Figure 1: Decision matrix for selecting the optimal solvent for this compound, prioritizing aqueous stability.

Stability & Storage Guidelines

ParameterGuidelineCausality
Temperature -20°C (Long term), 4°C (Working < 24h)Prevents hydrolysis of the phosphate ester and degradation of the amine.[1]
Light Strictly Dark (Amber vials/Foil)Aminoquinolines are photosensitive.[1] UV exposure causes cyclization or oxidation of the styryl/quinoline ring [6].
Freeze-Thaw Max 1 cycleRepeated crystallization shears the salt lattice and induces precipitation.[1]
Hygroscopicity HighThe diphosphate salt attracts atmospheric moisture. Always desiccate the solid.

References

  • PubChem. (2024). This compound (CID 91810502).[5] National Library of Medicine. Retrieved from [Link]

  • NCATS Inxight Drugs. (2024). This compound (S).[2][6] Retrieved from [Link]

  • Inchem. (2024). Chloroquine (PIM 123) - Chemical Properties and Stability. Retrieved from [Link]

Sources

Application Note: Modulating GFRα1/RET Signaling in Neuro-2A Cells Using XIB4035 Aminoquinol

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Neurotrophic signaling, Parkinson's disease modeling, and peripheral neuropathy therapeutic screening.

Introduction & Mechanistic Rationale

The glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs) plays a critical role in the survival, maintenance, and regeneration of specific neuronal populations. The signaling cascade is initiated when GDNF binds to its high-affinity co-receptor, GFRα1, which subsequently recruits and activates the RET receptor tyrosine kinase.

XIB4035 (Aminoquinol) is a nonpeptidyl small molecule that targets this complex. While originally characterized in 2003 as a direct, competitive agonist of GFRα1 , subsequent rigorous cell-based assays demonstrated that XIB4035 is not a standalone agonist. Instead, it acts as a positive modulator that significantly enhances ligand-induced GFRα/RET receptor signaling .

Why Neuro-2A Cells? Neuro-2A (murine neuroblastoma) cells are the gold-standard in vitro model for this assay. They endogenously express both GFRα1 and RET, eliminating the artifacts and overexpression toxicity associated with transiently transfected cell lines. They exhibit clear, quantifiable phenotypic responses (neurite outgrowth) and biochemical responses (RET autophosphorylation) upon GFRα1/RET activation.

G GDNF Endogenous GDNF (Ligand) GFRa1 GFRα1 Receptor (Co-receptor) GDNF->GFRa1 Binds XIB4035 XIB4035 Aminoquinol (Positive Modulator) XIB4035->GFRa1 Enhances binding RET RET Tyrosine Kinase (Dimerization) GFRa1->RET Recruits & Activates Phos RET Autophosphorylation (Intracellular Domain) RET->Phos Kinase Activation Downstream Downstream Signaling (PI3K/Akt, Ras/ERK) Phos->Downstream Signal Transduction Neurite Neurite Outgrowth & Cell Survival Downstream->Neurite Phenotypic Response

Fig 1: XIB4035 acts as a positive modulator of GDNF-induced GFRα1/RET signaling.

Physicochemical Properties & Quantitative Data

To ensure reproducibility, it is critical to respect the solubility limits and working concentrations of XIB4035. The table below summarizes the core parameters required for experimental design.

ParameterSpecificationScientific Rationale
Compound Name XIB4035 (Aminoquinol)Nonpeptidyl small molecule modulator.
Molecular Weight 456.45 g/mol (Base)Small size allows for potential BBB permeability in in vivo models.
Target Complex GFRα1 / RETEnhances downstream PI3K/Akt and Ras/ERK pathways.
IC₅₀ (Displacement) ~10.4 µMConcentration required to inhibit 50% of[125I]GDNF binding .
Stock Solvent DMSO (Up to 25 mg/mL)Requires warming (37°C) and vortexing to ensure complete dissolution.
Working Concentration 1 µM – 20 µMOptimal dose-dependent range for maximizing RET autophosphorylation.

Experimental Design: Trustworthiness & Causality

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its controls. Every assay utilizing XIB4035 must be designed as a self-validating system .

  • Causality of Serum Starvation: Fetal Bovine Serum (FBS) contains undefined growth factors that constitutively activate baseline Receptor Tyrosine Kinase (RTK) signaling. Starving Neuro-2A cells in 0.5% FBS for 16 hours synchronizes the cell cycle and drops basal p-RET levels, maximizing the signal-to-noise ratio upon XIB4035 treatment.

  • Self-Validating Controls: Every plate must include:

    • Negative Control: 0.1% DMSO (Vehicle) to establish baseline phosphorylation.

    • Positive Control: Recombinant human GDNF (50 ng/mL) to confirm cell responsiveness.

    • Specificity Control: XIB4035 + GDNF + RET kinase inhibitor (e.g., Vandetanib at 1 µM) to definitively prove that the observed neurite outgrowth and signaling are exclusively RET-dependent.

Step-by-Step Protocol

Workflow Prep Step 1: Reagent Prep Dissolve in DMSO Culture Step 2: Cell Culture Seed Neuro-2A Cells Prep->Culture Starve Step 3: Starvation 0.5% FBS for 16h Culture->Starve Treat Step 4: Treatment XIB4035 ± GDNF Starve->Treat Assay Step 5: Analysis p-RET or Outgrowth Treat->Assay

Fig 2: Step-by-step experimental workflow for treating Neuro-2A cells with XIB4035.

Step 1: Reagent Preparation
  • Reconstitute XIB4035 powder in sterile, anhydrous DMSO to create a 10 mM stock solution.

  • Warm the solution briefly at 37°C and vortex to ensure complete dissolution.

  • Aliquot into single-use vials and store at -20°C (stable for up to 1 month) or -80°C (stable for 6 months) protected from light.

Step 2: Cell Culture & Plating
  • Culture Neuro-2A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine at 37°C in a 5% CO₂ humidified incubator.

  • For Western Blotting (p-RET) : Seed cells at

    
     cells/well in a 6-well plate.
    
  • For Neurite Outgrowth : Seed cells at

    
     cells/well in a 96-well plate coated with Poly-D-Lysine.
    
  • Allow cells to adhere for 24 hours.

Step 3: Serum Starvation (Critical Step)
  • Aspirate the complete growth media.

  • Wash the cells gently with 1X PBS.

  • Add starvation media (DMEM supplemented with only 0.5% FBS) and incubate for 16 hours. Note: Do not use 0% FBS, as Neuro-2A cells are prone to apoptosis under complete serum deprivation.

Step 4: Treatment Paradigm

Because XIB4035 acts as a positive modulator , its efficacy is vastly improved in the presence of low-dose endogenous or exogenous ligand.

  • Prepare working solutions by diluting the 10 mM XIB4035 stock into starvation media. Ensure the final DMSO concentration does not exceed 0.1%.

  • Co-treatment Strategy: Treat cells with XIB4035 (10 µM) combined with a sub-threshold dose of GDNF (1-5 ng/mL).

  • Incubation Times:

    • For p-RET Western Blot: Incubate for 15 to 30 minutes.

    • For Neurite Outgrowth: Incubate for 48 to 72 hours.

Step 5: Downstream Analysis

A. RET Autophosphorylation (Western Blot)

  • Place plates on ice and wash with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

  • Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-RET (Tyr1062) and anti-total-RET antibodies.

B. Neurite Outgrowth Assay

  • After 48-72 hours of treatment, fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Stain with a neuronal marker (e.g., anti-β-III Tubulin) or a simple cytoplasmic dye (e.g., Calcein AM).

  • Image using high-content screening microscopy. Quantify the percentage of neurite-bearing cells (defined as cells with neurites longer than two times the cell body diameter).

References

  • Tokugawa K, Yamamoto K, Nishiguchi M, Sekine T, Sakai M, Ueki T, Chaki S, Okuyama S. (2003). "XIB4035, a novel nonpeptidyl small molecule agonist for GFRalpha-1." Neurochemistry International, 42(1):81-86. URL: [Link]

  • Hedstrom KL, Murtie JC, Albers K, Calcutt NA, Corfas G. (2014). "Treating small fiber neuropathy by topical application of a small molecule modulator of ligand-induced GFRα/RET receptor signaling." Proceedings of the National Academy of Sciences of the United States of America (PNAS), 111(6):2325-30. URL: [Link]

Technical Application Note: Optimization of Aminoquinol Diphosphate Vehicles for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocol for Aminoquinol Diphosphate (a representative 4-aminoquinoline salt) utilizing a PEG300/Tween 80 co-solvent system. While diphosphate salts of aminoquinolines generally exhibit improved aqueous solubility compared to their free base counterparts, they are prone to rapid precipitation at physiological pH (7.4) or upon dilution in the bloodstream (the "dilution shock" effect).

This protocol utilizes Polyethylene Glycol 300 (PEG300) as a dielectric constant modifier and Polysorbate 80 (Tween 80) as a steric stabilizer. This combination creates a robust vehicle that maintains the drug in solution during the transition from the formulation environment (often slightly acidic) to the biological environment (neutral pH), preventing phlebitis and ensuring reproducible bioavailability.

Physicochemical Rationale

The Solubility Paradox

Aminoquinoline diphosphates are typically soluble in water (


 mg/mL) due to the ionization of the quinoline nitrogen and the phosphate counter-ions. However, the intrinsic solubility of the free base is extremely low (

mg/mL).

When a simple aqueous solution of the diphosphate salt is injected:

  • Buffering: Blood buffering capacity neutralizes the acidic salt solution.

  • Deprotonation: The drug converts to its hydrophobic free base.

  • Precipitation: The free base crashes out, causing embolism or local tissue necrosis.

The Role of Excipients[1][2][3][4]
  • PEG300 (30-40% v/v): Reduces the polarity of the solvent system, increasing the solubility of the transient free base form. It acts as a "bridge" between the hydrophobic drug core and the aqueous bulk.

  • Tween 80 (5% v/v): A non-ionic surfactant with a Hydrophile-Lipophile Balance (HLB) of 15. It forms micelles that sequester the hydrophobic drug molecules, preventing crystal nucleation during the pH shift.

Critical Material Attributes

ComponentGrade RequirementFunctionCritical Thresholds
This compound API Grade (>98% Purity)Active AgentStore desiccated; hygroscopic.
PEG300 USP/NF (Parenteral)Co-solventEndotoxin <0.25 EU/mL. Peroxides <10 ppm (prevents oxidation).
Tween 80 USP/NF (Low Peroxide)SurfactantMax 5% in final IV volume to avoid histamine release (anaphylactoid reaction).
Saline (0.9% NaCl) Sterile, Pyrogen-freeDiluentpH 5.5-6.5 (unbuffered) preferred to avoid premature precipitation.

Formulation Development Workflow

Decision Logic

Before proceeding, determine the target concentration.

FormulationLogic Start Target Concentration? Low < 5 mg/mL Start->Low High > 5 mg/mL Start->High Simple Simple Saline (Risk of pH precip) Low->Simple Possible Vehicle PEG300 / Tween 80 System Required Low->Vehicle Preferred for Stability High->Vehicle Mandatory Protocol Stepwise Addition (See Section 4.2) Vehicle->Protocol Proceed to Protocol

Figure 1: Decision logic for selecting the vehicle based on drug load requirements.

Preparation Protocol (Standard 30/5/65 Vehicle)

Target: 10 mL of formulation at 10 mg/mL.

Step 1: Stock Preparation (The "Wetting" Phase)

The order of addition is critical . Adding saline first will often result in a gummy precipitate that cannot be re-dissolved.

  • Weigh 100 mg of this compound into a sterile 20 mL glass scintillation vial.

  • Add 0.5 mL of Sterile Water for Injection (WFI).

    • Why: Salts dissolve poorly in pure PEG. A small water "seed" dissociates the salt.

    • Action: Vortex briefly until a slurry forms.

  • Add 3.0 mL of PEG300 .

    • Action: Sonicate at 40°C for 5-10 minutes.

    • Checkpoint: Solution should be clear or slightly hazy. If particles persist, extend sonication.

Step 2: Surfactant Integration
  • Add 0.5 mL of Tween 80 .

    • Technique: Tween 80 is viscous. Use a positive displacement pipette or weigh by mass (approx 0.54 g).

    • Action: Vortex gently.[1] Avoid creating excess foam.

Step 3: Dilution to Volume
  • Slowly add 6.0 mL of 0.9% Saline dropwise while vortexing.

    • Critical: Do not dump saline in all at once. A gradient prevents local precipitation shock.

  • Final Mix: Invert gently 10 times.

Step 4: Sterilization
  • Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Note: Nylon filters may bind aminoquinolines. PVDF or PES are preferred.

Workflow Weigh Weigh API (Salt Form) Seed Add 5% Water (Dissociation) Weigh->Seed PEG Add 30% PEG300 (Co-solvent) Seed->PEG Tween Add 5% Tween 80 (Stabilizer) PEG->Tween Saline Add 60% Saline (Diluent) Tween->Saline Filter 0.22µm Filter (Sterilization) Saline->Filter

Figure 2: Step-by-step addition workflow to prevent "gelling" or precipitation.

Quality Control & Validation

Before in vivo use, the formulation must pass the Dilution Integrity Test to ensure it won't precipitate in the animal's vein.

The "Simulated Blood" Test
  • Prepare a beaker with 10 mL of Phosphate Buffered Saline (PBS) pH 7.4 at 37°C.

  • Add 100 µL of your final formulation dropwise into the PBS.

  • Pass Criteria: No visible cloudiness or crystals after 15 minutes.

  • Fail Criteria: Immediate turbidity (Tyndall effect).

    • Fix: Increase PEG300 to 40% or reduce drug concentration.

Stability Specifications
ParameterAcceptance CriteriaMethod
Appearance Clear, yellow/colorless liquidVisual
pH 4.5 – 6.5pH Meter
Osmolality 300 – 600 mOsm/kgOsmometer
Purity >95% of initialHPLC

In Vivo Administration Guidelines

Dosing Limits (Mouse/Rat)

The toxicity of the vehicle often limits the dose volume.

  • Intravenous (IV) Bolus:

    • Max Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

    • Rate: Slow push (10-15 seconds) to allow dilution.

    • Warning: Rapid injection of Tween 80 can cause hypotension (histamine release).

  • Intraperitoneal (IP):

    • Max Volume: 10 mL/kg.

    • Note: This vehicle is generally well-tolerated IP, but repeated dosing (>7 days) may cause mild peritoneal irritation due to PEG.

  • Oral (PO):

    • This vehicle is suitable for oral gavage (Max 10 mL/kg).[2] The taste of Tween/PEG is unpleasant; ensure the gavage needle bypasses the tongue.

Toxicity Watchlist

Monitor animals for the following signs immediately post-dose:

  • Hemolysis: Red urine (hemoglobinuria) – indicates PEG concentration is too high or injection was too fast.

  • Anaphylactoid Reaction: Puffy face, lethargy, labored breathing – indicates Tween 80 sensitivity.

References

  • Vehicle Toxicity Profiles

    • Gad, S. C., et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species." International Journal of Toxicology.

    • Note: Establishes safe limits for PEG300 (up to 50% IP/IV) and Tween 80 (<5% IV).
  • Aminoquinoline Physicochemistry

    • Warhurst, D. C., et al. (2003). "The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids." Malaria Journal.

    • Context: Discusses the pKa and solubility challenges of quinoline bases
  • Formulation Protocols

    • Cayman Chemical.[3] "Amodiaquine Product Information & Solubility."

    • Context: Provides baseline solubility data for aminoquinoline deriv
  • Parenteral Drug Delivery

    • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

    • Context: The authoritative guide on solubilizing excipients like PEG and Polysorb

Sources

Optimal dosage of Aminoquinol diphosphate for neurite outgrowth assays

[4]

Part 4: Detailed Experimental Protocol

Assay Model: Neuro-2A (N2a) Murine Neuroblastoma Cells. Objective: Quantify neurite length and branching after 48h treatment.

Reagent Preparation
  • Stock Solution: Dissolve this compound powder in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • differentiation Medium: DMEM (High Glucose) + 0.5% - 1.0% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

    • Note: Low serum is crucial to stop cell proliferation and sensitize cells to neurotrophic factors.

Cell Seeding
  • Dissociate N2a cells using Accutase (gentler than Trypsin) to preserve surface receptors.

  • Count cells and dilute to 5,000 - 10,000 cells/cm² .

  • Seed into collagen-coated (Type I) 24-well plates or glass coverslips.

  • Incubate for 24 hours in standard growth medium (10% FBS) to allow attachment.

Treatment Workflow
  • Wash: Gently wash cells 1x with warm PBS to remove serum.

  • Induction: Add Differentiation Medium containing Aminoquinol.

    • Condition A: Vehicle Control (0.1% DMSO).

    • Condition B: Aminoquinol 5 µM.

    • Condition C: Aminoquinol 10 µM (Target).

    • Condition D: Aminoquinol 20 µM.

    • Positive Control: Recombinant GDNF (50 ng/mL) if available.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂. Do not change media to avoid disturbing fragile neurites.

Fixation & Staining
  • Fix: Remove media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilize: Wash 3x with PBS, then incubate with 0.1% Triton X-100 for 10 minutes.

  • Stain:

    • Primary: Anti-

      
      III-Tubulin (Neuronal Marker) [1:1000] overnight at 4°C.
      
    • Secondary: Alexa Fluor 488 or 568 conjugated antibody [1:500] for 1h.

    • Nuclear: DAPI or Hoechst 33342.

    • F-Actin (Optional): Phalloidin-TRITC to visualize growth cones.

Imaging & Analysis
  • Acquisition: Image 5-10 random fields per well at 20x magnification.

  • Metrics:

    • Neurite Length: Measure the longest neurite per cell.

    • Differentiation %: Percentage of cells with neurites > 2x soma diameter.

    • Branching Index: Number of branch points per neurite.

Part 5: Troubleshooting & Validation

Figure 2: Experimental Workflow & Troubleshooting Logic

WorkflowStartStart AssaySeedSeed N2a Cells(Standard Media)Start->SeedStarveSwitch toLow Serum (0.5%)Seed->StarveTreatAdd Aminoquinol(10 µM)Starve->TreatCheckCheck Morphology(24h)Treat->CheckToxHigh Cell Death?Check->ToxDetachmentNoGrowthNo Neurites?Check->NoGrowthHealthy but RoundReduceReduce Doseto 5 µMTox->ReduceYesFixFix & Stain(48h)Tox->FixNoCoatCheck CollagenCoatingNoGrowth->CoatYesNoGrowth->FixNo

Common Issues:

  • Cell Detachment: Aminoquinol can induce detachment if the coating is insufficient. Ensure plates are coated with Poly-L-Lysine (PLL) or Collagen I.

  • Precipitation: The diphosphate salt is generally soluble, but if precipitates form in media, sonicate the stock solution or warm to 37°C before dilution.

  • Lack of Effect: Ensure serum starvation is sufficient. High serum (10%) contains factors that mask the specific GFR

    
    1 agonism or promote proliferation over differentiation.
    

References

  • Tokugawa, K., et al. (2003). "XIB4035, a novel non-peptidyl small molecule agonist for GFRalpha-1, mimics the neurotrophic effects of GDNF." Neurochemistry International, 42(1), 81-86.

  • Sidorova, Y. A., & Saarma, M. (2010). "Gdnf family receptor signaling in the nervous system and small molecule agonists." Annual Review of Pharmacology and Toxicology.

  • National Center for Advancing Translational Sciences (NCATS). "Aminoquinol (XIB4035) - Compound Report." Inxight Drugs.

  • Hedstrom, L., et al. (2014). "Treating small fiber neuropathy by topical application of a small molecule modulator of ligand-induced GFRα/RET receptor signaling." Patent US8648092B2.

Application Note & Protocol: Preparation of Aminoquinol Diphosphate for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scientifically-grounded protocol for the preparation of Aminoquinol Diphosphate (AQL) for intraperitoneal (IP) injection in murine models. The protocol emphasizes the critical parameters of solubilization, pH adjustment, isotonicity, and sterility to ensure solution stability, animal welfare, and experimental reproducibility. The methodologies described herein are designed for researchers in pharmacology, oncology, and infectious disease engaged in preclinical in vivo studies.

Introduction and Scientific Principles

This compound (AQL) is a compound of interest for various therapeutic applications.[1][2][3] Like many 4-aminoquinoline derivatives, its efficacy in in vivo models is highly dependent on its formulation and route of administration.[4][5] The intraperitoneal (IP) route is frequently chosen for preclinical studies in mice due to its relative ease of administration and the large surface area of the peritoneal cavity, which allows for rapid absorption of soluble compounds into systemic circulation.[6]

The diphosphate salt form of a compound is often utilized to enhance aqueous solubility. However, the preparation of phosphate-containing parenteral solutions requires careful consideration of several factors to prevent precipitation and ensure physiological compatibility.[7]

Key Formulation Principles:

  • pH Control: The pH of the formulation is paramount. It must be within a range that ensures the drug remains soluble and stable while also being close to physiological pH (~7.4) to prevent pain, inflammation, and tissue damage at the injection site.[8][9][10] Phosphate salts themselves can act as a buffering system.[11][12]

  • Isotonicity: Injectable solutions should be isotonic with bodily fluids (approximately 280–310 mOsm/L) to prevent cellular damage due to osmotic stress.[10][13] Hypotonic or hypertonic solutions can cause significant discomfort and adverse reactions.

  • Sterility and Purity: Parenteral administration bypasses the body's natural defense mechanisms, making sterility an absolute requirement to prevent infection.[9][14] Formulations must be sterile and free of pyrogens (endotoxins).[14] Sterile filtration is a common and effective method for achieving this for heat-sensitive compounds.[15][16][17]

This guide provides a step-by-step methodology to navigate these challenges and produce a safe and effective AQL solution for IP injection.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
This compound (AQL)>98% PuritySourced as per study requirements
Sterile Water for Injection (WFI)USP GradeMajor chemical/lab suppliers
Sodium Chloride (NaCl)USP GradeMajor chemical/lab suppliers
Sodium Hydroxide (NaOH), 0.1 NACS Grade or higherMajor chemical/lab suppliers
Hydrochloric Acid (HCl), 0.1 NACS Grade or higherMajor chemical/lab suppliers
Sterile Syringe Filters, 0.22 µmPES or other low protein-binding membraneMillipore, Pall, Sartorius
Sterile, Depyrogenated Vials2 mL or 5 mLVWR, Thermo Fisher Scientific
Sterile Syringes and NeedlesVarious sizes (e.g., 1 mL, 3 mL)Becton Dickinson (BD)
Calibrated pH meter-Mettler Toledo, Beckman Coulter
Analytical Balance-Sartorius, Mettler Toledo

Quantitative Formulation Parameters

The following table summarizes the critical parameters for the final AQL dosing solution.

ParameterTarget ValueRationale
Vehicle 0.9% Saline (Isotonic)Matches physiological osmolarity, minimizing irritation.[13]
Final pH 7.2 - 7.6Ensures physiological compatibility and drug stability.[8][10]
Sterility SterilePrevents infection upon injection.[14][15][18]
Injection Volume 10 mL/kg (max)Standard preclinical practice for mice.[10][19]
Needle Gauge 25-27 GAppropriate size for mouse IP injections.[6]

Experimental Protocols

This section is divided into two core protocols: the preparation of a concentrated stock solution and the subsequent dilution to the final dosing solution.

Protocol I: Preparation of Concentrated AQL Stock Solution (e.g., 10 mg/mL)

This protocol outlines the steps to create a concentrated, pH-adjusted stock solution. All procedures should be performed in a laminar flow hood using aseptic technique.

  • Weighing: Accurately weigh the required amount of AQL powder using an analytical balance.

  • Initial Solubilization: Add a portion (e.g., 80%) of the final required volume of Sterile Water for Injection (WFI) to a sterile beaker or tube. Add the AQL powder to the water while stirring with a sterile magnetic stir bar.

  • pH Measurement & Adjustment: Allow the AQL to dissolve. The initial solution may be acidic due to the diphosphate salt.[20] Use a calibrated pH meter to measure the pH. Slowly add 0.1 N NaOH dropwise while stirring to raise the pH. The target is to bring the solution close to neutrality (pH ~7.0). If the pH overshoots, use 0.1 N HCl to adjust back. Causality Note: Adjusting the pH is critical for solubility and is a common step in formulating phosphate-based drugs for injection.[21][22]

  • Final Volume Adjustment: Once the pH is stable and the compound is fully dissolved, transfer the solution to a sterile volumetric flask and add WFI to reach the final desired volume. This ensures an accurate final concentration.

  • Pre-filtration (Optional): If any particulates are visible, pre-filter the solution through a larger pore size filter (e.g., 0.45 µm) to prevent clogging of the final sterile filter.

  • Sterile Filtration: Draw the stock solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.[16][18] Dispense the solution through the filter into a sterile, depyrogenated vial. Trustworthiness Note: Using a 0.22 µm filter is the standard for removing microbial contaminants to ensure the sterility of the final product.[15][17][23]

Protocol II: Preparation of Final Dosing Solution (e.g., 1 mg/mL in 0.9% Saline)

This protocol details the dilution of the stock solution to the final concentration for injection.

  • Calculate Volumes: Determine the required volume of the AQL stock solution and sterile 0.9% saline needed to achieve the final target concentration and volume for the experiment.

  • Aseptic Dilution: Within a laminar flow hood, use a sterile syringe to withdraw the calculated volume of the AQL stock solution.

  • Transfer and Mix: Transfer the stock solution into a sterile vial containing the calculated volume of sterile 0.9% saline. Mix gently by inverting the vial several times.

  • Final Quality Control:

    • Visual Inspection: Visually inspect the final solution against a black and white background to ensure it is clear and free of any particulates or precipitation.[22]

    • pH Verification (Optional but Recommended): Using a sterile pipette tip, remove a small aliquot to verify that the final pH remains within the acceptable physiological range (7.2-7.6).

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and preparer's initials. Store as per the compound's stability data (e.g., 2-8°C, protected from light). It is recommended to use freshly prepared solutions for in vivo experiments.

Experimental Workflow Diagram

The following diagram illustrates the complete process from powder to an injectable solution.

G cluster_prep Protocol I: Stock Solution Preparation cluster_dose Protocol II: Dosing Solution Preparation weigh 1. Weigh AQL Powder dissolve 2. Dissolve in 80% WFI weigh->dissolve ph_adjust 3. Adjust pH to ~7.0 (0.1N NaOH / HCl) dissolve->ph_adjust volume_adjust 4. QS to Final Volume with WFI ph_adjust->volume_adjust sterile_filter 5. Sterile Filter (0.22 µm) into Depyrogenated Vial volume_adjust->sterile_filter stock_vial Concentrated AQL Stock sterile_filter->stock_vial dilute 6. Dilute Stock Solution with Sterile 0.9% Saline qc 7. Final QC (Visual Check, pH Verify) dilute->qc final_vial Final Dosing Solution Ready for IP Injection qc->final_vial stock_vial->dilute

Caption: Workflow for AQL solution preparation.

Administration Guidelines & Troubleshooting

  • Administration Site: For intraperitoneal injections in mice, the recommended site is the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.[8][18][19]

  • Animal Restraint: Proper animal restraint is crucial to ensure accurate injection and prevent injury to the animal and the researcher.[19]

  • Aspiration: After inserting the needle, gently aspirate (pull back the plunger) to ensure the needle has not entered a blood vessel or organ before injecting the solution.[18]

IssuePotential CauseRecommended Solution
Precipitation in Solution Incorrect pH, supersaturation, interaction with vehicle components.Verify pH is in the target range. Prepare a more dilute solution. Ensure high-purity, USP-grade reagents are used. Interaction between phosphate buffers and aluminum leached from glass vials can cause precipitation over time.[7]
Animal Distress Post-Injection Solution is not isotonic or at physiological pH; injection volume is too large.Re-prepare solution, ensuring correct osmolarity and pH. Adhere strictly to volume guidelines (e.g., <10 mL/kg).[10][19]
Filter Clogging Particulates in the initial solution; compound binding to the filter membrane.Pre-filter with a larger pore size (0.45 µm). Use a low protein-binding filter material like PES.

References

  • Anonymous . (2014, January 16). Is it necessary to sterile filter an antibody that will be injected i.p. into mice for neutralisation studies? ResearchGate. [Link]

  • American Injectables . (2024, October 23). Special Considerations for Developing Parenteral Formulations. [Link]

  • Pharma Now . (n.d.). Tackling Parenteral Drugs Formulation Challenges. Retrieved February 26, 2026, from [Link]

  • Reddit r/labrats Community . (2025, April 17). How to sterilize experimental compounds for injection? Reddit. [Link]

  • Gibhard, L. et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters. [Link]

  • University of Queensland Biological Resources . (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Research Support, University of Queensland. [Link]

  • Google Patents. (2016).
  • Google Patents. (2020).
  • Charles River Campus IACUC . (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. [Link]

  • Meissner, C. (2024, March 6). Sterile Filtration Process Control: Meeting Regulatory Expectations. Pharmaceutical Technology. [Link]

  • University of Iowa IACUC . (n.d.). Routes and Volumes of Administration in Mice. [Link]

  • Blouet, E. (2026, February 25). Parenteral Preparations, Challenges in Formulation. Roquette. [Link]

  • Solventum . (n.d.). Sterile filtration with faster flow rates and higher throughput. Retrieved February 26, 2026, from [Link]

  • Canadian Council on Animal Care . (n.d.). MODULE 2 THE LABORATORY MOUSE. [Link]

  • Thomas, C. (2019, July 15). Considerations for Sterile Filtration of Biologic Drugs. Pharmaceutical Technology. [Link]

  • Sacha, G. A. et al. (2015). Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials. Journal of Pharmaceutical Sciences. [Link]

  • McGill University . (2011, September 15). Administration and injection of substances in mice. Direction des services vétérinaires. [Link]

  • DailyMed . (n.d.). SODIUM PHOSPHATES Injection, USP. U.S. National Library of Medicine. [Link]

  • FDA . (2020, November 24). POTASSIUM PHOSPHATES INJECTION, USP. [Link]

  • PubChem . (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS) . (n.d.). This compound, (S)-. [Link]

  • PubMed . (2013, October 1). Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. [Link]

  • Global Substance Registration System (GSRS) . (n.d.). This compound. [Link]

  • PubMed . (2013, March 4). In Vitro and in Vivo Evaluation of an Innocuous Drug Cocktail to Improve the Quality of Folic Acid Targeted Nuclear Imaging in Preclinical Research. [Link]

  • PubMed . (2003, December 26). Pyridoxal 5'-phosphate is a selective inhibitor in vivo of DNA polymerase alpha and epsilon. [Link]

  • PubMed . (2012, April 30). In vitro and in vivo studies on degradation of quinalphos in rats. [Link]

  • Wikipedia . (n.d.). Ammonium dihydrogen phosphate. Retrieved February 26, 2026, from [Link]

Sources

Application Notes and Protocols for Determining Aminoquinol IC50 Values in HepG2 and Huh7 Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of aminoquinol in the hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7. This document synthesizes field-proven insights with detailed, step-by-step protocols to ensure experimental robustness and reproducibility.

Introduction: The Therapeutic Potential of Aminoquinol in Hepatocellular Carcinoma

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1][2] The search for novel therapeutic agents has led to the investigation of various compounds, including aminoquinolines, which have shown promising anticancer properties.[3] Aminoquinol, in particular, has been identified as a multi-kinase inhibitor targeting key signaling pathways implicated in HCC progression.[4]

This guide provides the necessary protocols to independently verify the cytotoxic effects of aminoquinol on two of the most widely used human HCC cell lines, HepG2 and Huh7.[5][6] Understanding the IC50 values in these cell lines is a critical first step in the preclinical evaluation of this compound.

Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation

Aminoquinol has been demonstrated to be a potent inhibitor of Cyclin-dependent kinases 4/6 (CDK4/6) and the PI3K/AKT signaling pathway, both of which are pivotal in cancer cell cycle progression and survival.[4] By targeting these pathways, aminoquinol can induce cell cycle arrest and apoptosis in cancer cells.[4]

The diagram below illustrates the signaling pathways targeted by aminoquinol.

Aminoquinol_Mechanism_of_Action cluster_0 Cell Cycle Regulation cluster_1 Survival and Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F releases G1_S_transition G1-S Phase Transition E2F->G1_S_transition promotes PI3K PI3K AKT AKT PI3K->AKT activates Downstream Downstream Effectors AKT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Aminoquinol Aminoquinol Aminoquinol->CDK4_6 inhibits Aminoquinol->PI3K inhibits

Caption: Aminoquinol's dual inhibition of CDK4/6 and PI3K pathways.

Quantitative Data: Aminoquinol IC50 Values

The following table summarizes the reported IC50 values for aminoquinol in HepG2 and Huh7 cell lines. These values serve as a benchmark for researchers performing their own cytotoxicity assays.

Cell LineIC50 Value (µM)Reference
HepG24.712[7]
Huh7Not explicitly stated, but shown to be effective[7]

Note: The referenced study primarily focused on a derivative, compound 6b, which they refer to as aminoquinol, with an IC50 of 4.712 µM in HepG2 cells. The effect on Huh7 cells was demonstrated through dose-response curves.[7]

Experimental Protocols

Part 1: Cell Culture of HepG2 and Huh7 Cells

Aseptic technique is paramount for successful cell culture. All procedures should be performed in a certified biological safety cabinet.

Materials:

  • HepG2 (ATCC® HB-8065™) and Huh7 (JCRB0403) cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)[8]

  • Fetal Bovine Serum (FBS), heat-inactivated[9]

  • Penicillin-Streptomycin solution (10,000 U/mL)[9]

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile[10]

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)[9]

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

Part 2: IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[10]

Materials:

  • HepG2 and Huh7 cells in logarithmic growth phase

  • Aminoquinol (prepare a stock solution in DMSO)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)[10]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation and Treatment: Prepare serial dilutions of aminoquinol in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.[12] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This can be determined using non-linear regression analysis with software such as GraphPad Prism.[12]

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HepG2/Huh7 Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Aminoquinol Dilutions Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Aminoquinol Compound_Prep->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan_Solubilize 7. Solubilize Formazan MTT_Add->Formazan_Solubilize Read_Plate 8. Measure Absorbance Formazan_Solubilize->Read_Plate Data_Analysis 9. Calculate % Viability Read_Plate->Data_Analysis IC50_Calc 10. Determine IC50 Value Data_Analysis->IC50_Calc

Caption: Experimental workflow for IC50 determination using the MTT assay.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of vehicle controls (cells treated with the same concentration of DMSO as the highest drug concentration) is crucial to account for any potential solvent effects. Blank wells containing only medium are used for background subtraction. Each experiment should be performed in triplicate and repeated at least three times to ensure the reliability and reproducibility of the results.

References

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC. (2020, April 2). Nature. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • The effect of aminoquinol on the cell viability in human... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell viability assay on cancer cell lines in presence of MG and TPT.... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma - PMC. (2021, July 15). National Center for Biotechnology Information. Retrieved from [Link]

  • ENCODE. (n.d.). SOP: Propagation of HepG2 (ATCC HB-8065) Information Name. Retrieved from [Link]

  • PubMed. (2017, December 15). In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum. Retrieved from [Link]

  • Absin. (2025, January 2). HepG2 Cell Culture Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 in HepG‐2 and Huh‐7 after incubation with Bu and.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of the tested formulas when subjected to HepG2 and Huh7 cell lines for 24 h. Retrieved from [Link]

  • PAMJ - One Health. (2025, December 5). Determination of the half-maximal inhibitory concentration (IC50) of the Quercetin-Hyaluronic Acid Complex on the HepG2 cell line of hepatocellular carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁸⁸ReO4 IC50 dose finding on Huh7 and HepG2 cell lines. Huh7 cells.... Retrieved from [Link]

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC. (2021, September 3). National Center for Biotechnology Information. Retrieved from [Link]

  • Therapeutic Effects of Natural Products on Liver Cancer and Their Potential Mechanisms. (2024, May 27). MDPI. Retrieved from [Link]

  • The pathogenesis of liver cancer and the therapeutic potential of bioactive substances. (2022, October 4). Frontiers. Retrieved from [Link]

  • Chloroquine diphosphate suppresses liver cancer via inducing apoptosis in Wistar rats using interventional therapy - PMC. (2021, January 26). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Anti-Hepatocellular Carcinoma Evaluation of Sesquiterpene Lactone Epimers Trilobolide-6-O-isobutyrate Analogs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Repurposing amino-bisphosphonates by liposome formulation for a new role in cancer treatment - PubMed. (2021, January 15). PubMed. Retrieved from [Link]

  • Amino acid metabolism as a therapeutic target in cancer: a review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anti-hepatocellular carcinoma activity using HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • Researchers Discover Way to Inhibit Growth of Cancers that Thrive on Fats. (2021, January 20). Sanford Burnham Prebys. Retrieved from [Link]

  • New nanomedicine wipes out leukemia in animal study - Northwestern Now. (2025, October 29). Northwestern Now. Retrieved from [Link]

  • Researchers use nanotechnology to deliver highly toxic drug safely to tumors. (2025, November 10). Technology Networks. Retrieved from [Link]

  • A Deep Dive into Huh7 and HepG2 Cell Lines: Essential Models in Liver Cancer Research. (2025, February 28). KACST. Retrieved from [Link]

Sources

Application Note: Detection of Ret Autophosphorylation Induced by Aminoquinol (XIB4035)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for evaluating the activation of the Ret receptor tyrosine kinase (RTK) by Aminoquinol (specifically the small molecule XIB4035 ). Unlike the physiological ligand GDNF (Glial cell line-derived neurotrophic factor), which is a large protein requiring complex formation with GFR


1 to activate Ret, Aminoquinol is a non-peptidyl small molecule agonist. It mimics the neurotrophic effects of GDNF by binding GFR

1 and inducing Ret dimerization and subsequent autophosphorylation.[1]

This protocol focuses on the biochemical detection of Ret autophosphorylation (specifically at Tyr905 and Tyr1062 ) in Neuro-2A cells, a validated model expressing endogenous Ret and GFR


1.
Nomenclature Alert

"Aminoquinol" in the context of Ret signaling refers to (E/Z)-XIB4035 (CAS: 529507-84-4). Researchers must distinguish this from general "aminoquinolines" used as antimalarials (e.g., amodiaquine), which have distinct mechanisms. This protocol is specific to the GFR


1 agonist XIB4035.[2][3][4]

Mechanism of Action & Signaling Pathway

Understanding the molecular events is critical for experimental timing and interpretation. Aminoquinol does not bind Ret directly; it acts as a GFR


1 agonist .[1][3]
  • Binding: Aminoquinol binds to the GPI-anchored co-receptor GFR

    
    1 .[1]
    
  • Recruitment: This complex recruits two Ret monomers to lipid rafts.

  • Dimerization: Ret undergoes homodimerization.

  • Autophosphorylation: The intrinsic tyrosine kinase domains cross-phosphorylate specific tyrosine residues:

    • Y905: Located in the activation loop; stabilizes the active kinase conformation.

    • Y1062: Located in the C-terminal tail; docking site for Shc/FRS2, driving the RAS/ERK and PI3K/AKT pathways.

Pathway Visualization

RetSignaling Aminoquinol Aminoquinol (XIB4035) GFRa1 GFRu03b11 (Co-Receptor) Aminoquinol->GFRa1 Binds Complex Aminoquinol-GFRu03b11-Ret Complex GFRa1->Complex Recruits Ret Ret_Inactive Ret Monomers (Inactive) Ret_Inactive->Complex pRet Phospho-Ret (Active Dimer) Complex->pRet Dimerization & Trans-Autophosphorylation Y905 pTyr 905 (Kinase Activation) pRet->Y905 Y1062 pTyr 1062 (Signaling Docking) pRet->Y1062 Downstream Neurite Outgrowth Survival (AKT/ERK) Y1062->Downstream Signal Transduction

Figure 1: Mechanism of Aminoquinol-induced Ret activation. The small molecule acts as a surrogate ligand for GFR


1, triggering the Ret phosphorylation cascade.

Experimental Design Strategy

Cell Model Selection
  • Primary Choice: Neuro-2A (N2a) cells (Mouse neuroblastoma).

    • Reasoning: They endogenously express both GFR

      
      1 and Ret. Transfection is not required, reducing variability.
      
  • Alternative: MG87 fibroblasts stably transfected with GFR

    
    1 and Ret.[5]
    
Controls
Control TypeReagentPurpose
Negative DMSO (Vehicle)Establishes basal phosphorylation levels.
Positive Recombinant GDNF (50-100 ng/mL)Validates that the Ret system in the cells is functional.
Inhibitor Vandetanib or SPP-86Confirms signal is Ret-dependent (optional but recommended).
Dose & Time Optimization
  • Concentration: Aminoquinol (XIB4035) typically has an IC

    
     for GDNF displacement of ~10 µM.
    
    • Recommended Range: 1 µM, 5 µM, 10 µM , 20 µM.

  • Kinetics: Phosphorylation is rapid.

    • Timepoints: 0, 5, 10, 30, 60 minutes. Peak signal is usually observed between 10–20 minutes .

Detailed Protocol: Immunoprecipitation & Western Blot[5][8]

Direct Western blotting of whole cell lysate (WCL) can sometimes fail if endogenous Ret levels are low. Immunoprecipitation (IP) is the gold standard to enrich Ret before detection.

Materials Required
  • Reagent: Aminoquinol (XIB4035) dissolved in DMSO (Stock 10 mM).

  • Lysis Buffer: RIPA or NP-40 buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (Sodium Orthovanadate 1mM, Sodium Fluoride 10mM). Crucial: Phosphatase inhibitors preserve the transient phosphorylation signal.

  • Antibodies:

    • IP Antibody: Anti-Ret (C-terminal) (e.g., Santa Cruz sc-131 or equivalent).

    • Blot Antibody 1: Anti-Phosphotyrosine (Clone 4G10) OR Anti-Phospho-Ret (Tyr905).

    • Blot Antibody 2: Anti-Total Ret (for loading control).

Step-by-Step Methodology
Phase 1: Cell Preparation & Stimulation
  • Seeding: Plate Neuro-2A cells in 100mm dishes. Grow to 70-80% confluence in DMEM + 10% FBS.

  • Starvation (Critical): Wash cells 2x with PBS. Switch to Serum-Free DMEM for 12–16 hours (overnight).

    • Why? Serum contains growth factors that cause high basal background noise, masking the specific Aminoquinol signal.

  • Induction:

    • Add Aminoquinol (e.g., 10 µM) to the media.

    • Incubate at 37°C for 15 minutes (or determined time course).

    • Include DMSO control and GDNF (100 ng/mL) positive control plates.[6]

Phase 2: Lysis & Immunoprecipitation (IP)
  • Termination: Place dishes on ice immediately. Aspirate media. Wash 1x with ice-cold PBS containing 1mM Na

    
    VO
    
    
    
    .
  • Lysis: Add 500–1000 µL ice-cold Lysis Buffer. Scrape cells and transfer to microcentrifuge tubes.

  • Clarification: Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Normalize protein concentration (BCA Assay) to ensure equal input (e.g., 1 mg protein per IP).

  • IP Incubation:

    • Add 1–2 µg of Anti-Total Ret antibody to the lysate.

    • Rotate overnight at 4°C.

  • Capture: Add 30 µL Protein A/G agarose beads. Rotate for 2 hours at 4°C.

  • Wash: Centrifuge beads (1000 x g, 1 min). Wash 3x with Lysis Buffer to remove non-specific binding.

Phase 3: Western Blot Detection
  • Elution: Resuspend beads in 2x Laemmli Sample Buffer. Boil at 95°C for 5 minutes.

  • Electrophoresis: Resolve samples on 7.5% or 8% SDS-PAGE (Ret is ~150-170 kDa).

  • Transfer: Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA in TBST for 1 hour.

    • Note: Do not use non-fat dry milk if using anti-phosphotyrosine antibodies (4G10), as milk contains phosphoproteins that cause high background.

  • Primary Antibody:

    • Incubate with Anti-Phospho-Ret (Tyr905) (1:1000) overnight at 4°C.

  • Secondary/Detection: Incubate with HRP-conjugated secondary antibody (1 hour). Develop with ECL.

  • Re-probing: Strip the membrane and re-probe with Anti-Total Ret to confirm equal immunoprecipitation efficiency.

Workflow Visualization

Workflow Step1 Serum Starvation (12-16h) Step2 Induction (Aminoquinol 10µM, 15m) Step1->Step2 Step3 Lysis (+ Phosphatase Inhibitors) Step2->Step3 Step4 IP: Anti-Ret Step3->Step4 Step5 WB: Anti-pTyr905 Step4->Step5

Figure 2: Sequential workflow for IP-Western Blot detection of Ret activation.

Data Analysis & Troubleshooting

Expected Results
  • DMSO Lane: Low/No signal at 150/170 kDa.

  • Aminoquinol Lane: Strong band at 170 kDa (Mature glycosylated Ret) detected by pTyr905 antibody. Intensity should be ~40-70% of the GDNF positive control.

  • Total Ret Blot: Equal bands across all lanes.

Troubleshooting Guide
ObservationRoot CauseSolution
No Signal (Aminoquinol) Inactive CompoundEnsure XIB4035 is stored at -20°C and protected from light. Verify cell line expresses GFR

1.
High Background Inadequate BlockingUse 5% BSA instead of Milk. Increase washing steps (TBST).
Signal in DMSO Control Incomplete StarvationIncrease starvation time to 16-24h. Ensure FBS is fully removed.
Weak Bands Phosphatase ActivityFreshly add Na

VO

to lysis buffer. Keep samples strictly at 4°C.

References

  • Tokugawa, K., et al. (2003).[4] "XIB4035, a novel nonpeptidyl small molecule agonist for GFRalpha-1."[4] Neurochemistry International, 42(1), 81-86.[4]

  • Sidorova, Y.A., et al. (2010).[5][7] "Novel small molecule GDNF receptor RET agonists." Proceedings of the National Academy of Sciences (PNAS). (Context on Ret agonist screening methods).

  • Airaksinen, M.S., & Saarma, M. (2002). "The GDNF family: signalling, biological functions and therapeutic value." Nature Reviews Neuroscience, 3, 383–394.

  • Mulligan, L.M. (2014). "RET revisited: expanding the oncogenic portfolio." Nature Reviews Cancer, 14, 173–186. (Reference for Ret phosphorylation sites).

Disclaimer: This protocol is for research use only. Aminoquinol (XIB4035) is a chemical probe and not approved for clinical use.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting XIB4035 Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Crash-Out" Phenomenon

Welcome to the technical support hub for XIB4035 (CAS: 10023-54-8 / 529507-84-4). As a researcher investigating GFRα1-mediated signaling or neurotrophic mimicry, you have likely encountered a common but frustrating obstacle: immediate precipitation of the compound upon addition to cell culture media.

XIB4035 is a non-peptidyl small molecule agonist of the GDNF family receptor


1 (GFR

1).[1][2][3] While it is a potent tool for inducing RET autophosphorylation and neurite outgrowth [1, 2], its physicochemical properties make it prone to "crashing out" in aqueous environments.

This guide moves beyond basic instructions to explain the physics of this precipitation and provides a self-validating protocol to ensure your drug delivery is bioavailable and reproducible.

Part 1: The Chemistry of the Crash (Root Cause Analysis)

To solve the problem, we must understand the thermodynamic conflict occurring in your tube.

The Hydrophobic Mismatch

XIB4035 is a quinoline derivative with significant lipophilicity. It dissolves readily in DMSO (Dimethyl Sulfoxide) because DMSO is an aprotic polar solvent that solvates hydrophobic structures effectively.

  • The Event: When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous cell culture media (water-based), you create a localized "solvent shock."

  • The Mechanism: Water has a high dielectric constant (

    
    80), while DMSO's is lower (
    
    
    
    47). As the DMSO diffuses away into the bulk media, the local solubility capacity drops instantly. The XIB4035 molecules, suddenly stripped of their DMSO shield, aggregate together to minimize interaction with water. This is visible as a white cloud or "blooming."
The Nucleation Trap

Once XIB4035 forms micro-crystals (nucleation), they are thermodynamically stable. Vortexing after the fact rarely works because re-dissolving a crystal requires significantly more energy than preventing its formation.

Part 2: The "Golden" Reconstitution Protocol

This protocol is designed to bypass the nucleation phase using Step-Wise Solvation .

Step 1: Master Stock Preparation
  • Solvent: 100% Anhydrous DMSO (PCR grade).

  • Concentration: Prepare a 10 mM to 25 mM stock.

  • Critical Action: If the powder does not dissolve immediately, warm the tube to 37°C or 45°C in a water bath for 2-5 minutes and vortex vigorously. XIB4035 is heat-stable in the short term, and heat increases the kinetic energy to break solute-solute bonds [3].

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Step 2: The "Dropwise-Vortex" Method (For Direct Addition)

Do not shoot the stock directly into the media.

  • Pre-warm your cell culture media to 37°C. (Cold media decreases solubility).

  • Place your tube of media on a vortexer set to medium speed .

  • While the media is swirling, add the XIB4035 stock dropwise into the center of the vortex.

  • Why this works: The vortex rapidly disperses the DMSO droplet before the local concentration of XIB4035 exceeds the nucleation threshold.

Step 3: The Intermediate Dilution (For Sensitive Cells)

If you still see precipitation at higher concentrations (>10


M), use an intermediate step.
  • Dilute your DMSO stock 1:10 in sterile PBS containing 0.1% BSA (Bovine Serum Albumin) .

  • Mechanism: Albumin acts as a carrier protein, sequestering the hydrophobic drug and preventing aggregation.

  • Add this intermediate mix to your final culture media.

Part 3: Visualization of Workflows

Figure 1: The Precipitation Mechanism vs. Successful Solubilization

G cluster_0 Scenario A: The Crash (Incorrect) cluster_1 Scenario B: The Solution (Correct) Step1A High Conc. DMSO Stock (10mM XIB4035) Step2A Rapid Injection into Static Aqueous Media Step1A->Step2A Step3A Solvent Shock: DMSO diffuses too fast Step2A->Step3A Step4A PRECIPITATION (Bioavailability = 0%) Step3A->Step4A Step1B High Conc. DMSO Stock (Warmed to 37°C) Step2B Vortex Media (Create turbulent flow) Step1B->Step2B Step3B Dropwise Addition into Vortex Step2B->Step3B Step4B Rapid Dispersion (No Nucleation) Step3B->Step4B Step5B STABLE SOLUTION (Bioavailability = 100%) Step4B->Step5B

Caption: Comparative analysis of solvent dynamics. Scenario A leads to supersaturation and crystallization. Scenario B utilizes kinetic energy (vortexing) to maintain solubility.

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
White cloudy precipitate immediately upon addition "Solvent Shock" (Local supersaturation).Do not filter. Filtering removes the drug. Repeat the experiment using the "Dropwise-Vortex" method (Part 2).
Crystals appear after 24 hours in incubation Saturation limit reached or pH drift.Reduce final concentration. Ensure final DMSO concentration is <0.5%. Check if media pH has drifted basic (some quinolines are pH sensitive).
Stock solution is cloudy even in DMSO Compound has absorbed moisture or is cold.Warm to 45°C and sonicate for 30 seconds. Ensure DMSO is anhydrous (fresh bottle).
Cells are dying (Cytotoxicity) DMSO toxicity, not Drug toxicity.Calculate your final DMSO %. If >0.1%, include a "Vehicle Control" (DMSO only) to normalize data.
No biological effect observed (e.g., no neurite outgrowth) Drug precipitated out (invisible micro-crystals).Verify concentration. XIB4035 IC50 for displacing GDNF is ~10.4

M [1].[4][5][6] Ensure you are dosing effectively (10-20

M range).

Part 5: Scientific Specifications (Data Sheet)

PropertySpecificationNotes
Compound Name XIB4035Non-peptidyl GFR

1 agonist
Molecular Weight ~456.45 g/mol Varies slightly by salt form (e.g., phosphate)
Solubility (DMSO) ~25 mg/mLRequires warming to 37-45°C [3]
Solubility (Water) InsolubleDo not dissolve directly in water/PBS
Target GFR

1 / RET
Induces RET autophosphorylation
Typical Working Conc. 10 - 50

M
Higher concentrations increase crash risk

References

  • Tokugawa, K., et al. (2003). "XIB4035, a novel nonpeptidyl small molecule agonist for GFRalpha-1."[1][2][3] Neurochemistry International, 42(1), 81-86.[1][2][3][7]

  • Hedstrom, E., et al. (2014). "Treating small fiber neuropathy by topical application of a small molecule modulator of ligand-induced GFRα/RET receptor signaling."[8] PNAS, 111(6), 2325-2330.

  • Tribioscience Technical Data. "XIB4035, GFRa1 agonist Protocol." Tribioscience Product Sheets.

  • MedChemExpress (MCE). "(E)-Aminoquinol (XIB4035) Datasheet." MCE Global.

Sources

Minimizing cytotoxicity of Aminoquinol diphosphate in non-target tissues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminoquinol Diphosphate Optimization Subject: Minimizing Cytotoxicity in Non-Target Tissues & In Vitro Models Doc ID: AQDP-TGC-001 | Last Updated: February 26, 2026

Executive Summary & Compound Profile

This compound (often structurally related to 4-aminoquinolines like Amodiaquine or specific CDK inhibitors) presents a dual-challenge in experimental designs: physicochemical acidity and lysosomotropic accumulation .

This guide addresses the artifactual cytotoxicity caused by improper reconstitution (due to the diphosphate moiety) and the intrinsic toxicity caused by lysosomal trapping and oxidative metabolite formation (quinone imines).

Parameter Technical Specification
Chemical Class 4-Aminoquinoline derivative (Diphosphate salt)
Primary Solubility Water (>50 mg/mL), slightly soluble in Ethanol.[1]
pKa Values ~4.0 (quinoline nitrogen), ~8.5 (tertiary amine).
Acidity 1% w/v solution has pH ≈ 2.8–3.2 (Highly Acidic).
Toxicity Mode Lysosomal sequestration, ROS generation, Quinone-imine formation (metabolic).

Reconstitution & Handling: The "Self-Validating" Protocol

CRITICAL WARNING: The most common cause of "cytotoxicity" with this compound is actually pH shock . The diphosphate salt releases two equivalents of phosphoric acid upon dissolution. Adding this directly to cell culture media without buffering will acidify the medium, killing cells via acidosis, not drug mechanism.

Protocol: pH-Neutral Stock Preparation

Goal: Create a stable stock that does not precipitate upon physiological dilution.

  • Weighing: Weigh this compound in a humidity-controlled environment (hygroscopic).

  • Primary Solubilization: Dissolve in sterile, deionized water to 10x the target stock concentration.

    • Why? Phosphate salts are less soluble in high-salt buffers (PBS) due to the common ion effect.

  • Buffering (The Validation Step):

    • Slowly add 1M NaOH or 1M HEPES (pH 7.4) dropwise while monitoring pH.

    • Target: pH 6.8 – 7.0.

    • Stop: If the solution turns cloudy, you have reached the pKa of the free base. Back-titrate with dilute HCl until clear.

  • Filtration: Syringe filter (0.22 µm PVDF). Nylon binds aminoquinolines.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Troubleshooting Guide: Cytotoxicity in Non-Target Tissues

Scenario A: Immediate Cell Detachment or Necrosis (< 2 Hours)

Diagnosis: Acidification Shock or Osmotic Stress. Mechanism: High concentrations (>10 µM) of the diphosphate salt overwhelm the bicarbonate buffer in the media.

Troubleshooting Step Actionable Solution
Check Media Color If Phenol Red turns yellow upon drug addition, the buffering capacity is exceeded. Solution: Pre-neutralize the stock or increase HEPES concentration in media to 25mM.
Verify Osmolality For concentrations >100 µM, check osmolality. Solution: Adjust stock tonicity using water/mannitol balance rather than PBS.
Scenario B: Cytoplasmic Vacuolization (4–24 Hours)

Diagnosis: Lysosomotropism (The "Ion Trapping" Effect). Mechanism: Aminoquinol bases are lipophilic at neutral pH (crossing membranes) but become protonated in the acidic lysosome (pH 4.5), becoming trapped. This draws water in, swelling the lysosome until rupture.

Q: How do I distinguish specific toxicity from lysosomal swelling?

  • A: Perform a washout experiment.

    • Treat cells for 4 hours.

    • Check for vacuoles.

    • Wash 3x with drug-free media.

    • Result: If vacuoles disappear within 2 hours, it is reversible ion trapping. If they persist or cells detach, it is irreversible toxicity.

Q: How do I minimize this in non-target tissues (e.g., fibroblasts)?

  • A: Pulse-Chase Dosing. Instead of continuous 24h exposure, expose cells for 2–6 hours, then wash. This mimics pharmacokinetic clearance and allows lysosomes to re-equilibrate.

Scenario C: Hepatocyte Toxicity (Late Stage > 24 Hours)

Diagnosis: Metabolic Activation (Quinone Imine Formation). Mechanism: Cytochrome P450s (specifically CYP3A4/2C8) oxidize the aminoquinoline core into a reactive quinone imine electrophile, which depletes Glutathione (GSH).

Q: My liver spheroids are dying. Is it the drug or the metabolite?

  • A: Co-treat with N-Acetylcysteine (NAC) (1–5 mM).

    • If NAC rescues viability: Toxicity is ROS/Electrophile mediated (Metabolic).

    • If NAC fails: Toxicity is likely off-target kinase inhibition or membrane disruption.

Visualizing the Toxicity Pathways

The following diagram illustrates the decision logic for distinguishing between Physicochemical (pH), Lysosomal, and Metabolic toxicity pathways.

Aminoquinol_Toxicity_Logic Start Observed Cytotoxicity Timecheck Time of Onset? Start->Timecheck Immediate < 2 Hours (Rapid Necrosis) Timecheck->Immediate Rapid Intermediate 4 - 12 Hours (Vacuolization) Timecheck->Intermediate Mid-term Late > 24 Hours (Apoptosis/Loss of Function) Timecheck->Late Long-term pH_Check Check Media pH (Phenol Red) Immediate->pH_Check Washout Perform Washout (Drug-free media) Intermediate->Washout NAC_Rescue Co-treat with NAC (Antioxidant) Late->NAC_Rescue Acidic Yellow Media: Acidification Shock pH_Check->Acidic pH < 7.0 Neutral Neutral Media: Precipitation/Osmolality pH_Check->Neutral pH = 7.4 Reversible Vacuoles Clear: Lysosomal Trapping (Non-lethal) Washout->Reversible Recovery Irreversible Vacuoles Persist: Lysosomal Rupture Washout->Irreversible Death Rescued Viability Restored: Reactive Metabolite (Quinone Imine) NAC_Rescue->Rescued ROS Dependent Not_Rescued No Change: Off-Target Kinase/DNA NAC_Rescue->Not_Rescued Mechanism Dependent

Figure 1: Diagnostic decision tree for identifying the root cause of this compound cytotoxicity.

Advanced Experimental Optimization

A. Preventing Lysosomal Sequestration

To study the target effect without lysosomal interference, use Bafilomycin A1 (10–50 nM) pretreatment.

  • Mechanism:[2][3][4][5] Inhibits V-ATPase, preventing lysosomal acidification.

  • Result: Aminoquinol cannot protonate and trap; it remains in the cytosol/nucleus to hit its target. Note: This increases cytosolic concentration, so lower your dose.

B. Metabolic Stability in Hepatocytes

If testing in HepG2 or primary hepatocytes, the formation of the quinone imine metabolite is a major confounder.

  • Inhibitor Strategy: Co-incubate with Ketoconazole (CYP3A4 inhibitor) to block metabolite formation.

  • Interpretation: If toxicity decreases with Ketoconazole, the toxicity is metabolite-driven, not parent-compound driven.

C. Recommended Solvent Systems (Solubility vs. Toxicity)
Solvent Max Conc. Cytotoxicity Risk Recommendation
Water (pH adj.) 50 mMLowPreferred. Use dilute NaOH to neutralize diphosphate.
DMSO 100 mMModerateDMSO increases permeability; may exaggerate toxicity >0.5% v/v.
Ethanol 20 mMHighAvoid. Synergistic membrane toxicity with aminoquinolines.

References

  • Shi, Y., et al. (2021). "Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma."[3][6] Frontiers in Oncology. Available at: [Link]

  • Naisbitt, D. J., et al. (1998). "Metabolism-dependent neutrophil toxicity of amodiaquine: A comparison with the antimalarial amopyroquine." Chemical Research in Toxicology.
  • Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences. (Mechanistic basis for lysosomotropism).
  • World Health Organization. (1990). "Metabolism of 8-aminoquinoline antimalarial agents." Bulletin of the World Health Organization. Available at: [Link]

Sources

Technical Support Center: Aminoquinol Diphosphate Formulation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting pH for Stable Aminoquinol Diphosphate Formulations Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: this compound (Synonyms: XIB4035, 7-chloro-2-(2-chlorostyryl)-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline diphosphate)[1]

Executive Summary: The Physicochemical Reality

This compound is a specialized 4-aminoquinoline derivative distinguished by a styryl moiety at the 2-position.[1] While structurally related to Chloroquine, this styryl group introduces unique stability challenges—specifically photo-isomerization and oxidative sensitivity —that are absent in simpler aminoquinolines.[1]

Successful formulation requires balancing two opposing forces:

  • Solubility: Favored at acidic pH (protonation of the diethylamino and quinoline nitrogen).[1]

  • Physiological Compatibility: Requires neutral pH (where the drug is prone to precipitation).[1]

This guide provides the protocols to navigate this solubility-stability window.

Troubleshooting Guide (Q&A)
Q1: "I adjusted my stock solution to pH 7.4 with NaOH, and a fine white precipitate formed immediately. What happened?"

Diagnosis: pH-Dependent Free Base Precipitation. Technical Explanation: this compound is a salt.[1][2] In water, it dissociates into the protonated aminoquinol cation and phosphate anions. The molecule contains basic nitrogen centers (quinoline ring and diethylamino side chain) with pKa values typically around ~8.4 and ~10.2 (estimated based on structural analogs like Chloroquine).[1]

  • At pH < 6.0: The molecule is di-protonated and highly water-soluble.[1]

  • At pH > 7.0: The side-chain amine begins to deprotonate, converting the salt back into its lipophilic free base form.[1] The intrinsic solubility of the free base is extremely low (< 10 µM).[1]

Corrective Action:

  • Do not adjust aqueous stock solutions to pH 7.4 directly.[1]

  • Protocol: Prepare a concentrated stock in DMSO or mildly acidic water (pH 4.0–5.0) . Perform the dilution into pH 7.4 buffer only at the final experimental step (e.g., cell culture dosing), keeping the final concentration below the solubility limit (typically < 100 µM).

Q2: "My clear solution turned amber/brown after 24 hours on the bench. Is it still usable?"

Diagnosis: Oxidative Degradation & Photo-isomerization. Technical Explanation: The styryl double bond (C=C) connecting the chlorophenyl ring to the quinoline core is a "soft" electrophile susceptible to:

  • Photo-isomerization: Conversion from the active trans (E) isomer to the inactive cis (Z) isomer upon light exposure.[1]

  • Oxidative Cleavage: Reaction with dissolved oxygen, leading to the formation of aldehydes and quinone byproducts (chromophores responsible for the color change).[1]

Corrective Action:

  • Discard the solution. The concentration of the active pharmaceutical ingredient (API) is now indeterminate, and breakdown products may be cytotoxic.[1]

  • Prevention: Always store stock solutions in amber glass vials wrapped in foil. Sparge buffers with nitrogen/argon before use to remove dissolved oxygen.

Q3: "Which buffer system is best for long-term stability at 4°C?"

Diagnosis: Buffer Catalysis & Ionic Strength Effects. Technical Explanation: Phosphate buffers (PBS) are common but can be problematic.[1] High concentrations of phosphate ions can depress the solubility of the diphosphate salt via the Common Ion Effect , forcing precipitation sooner than expected.

Corrective Action:

  • Recommended Buffer: Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0) for liquid storage.[1] These maintain the protonated state and avoid common ion precipitation.

  • Avoid: Carbonate buffers (pH too high) or high-molarity Phosphate buffers (>50 mM).[1]

Technical Data Summary
ParameterValue / CharacteristicImplication for Formulation
Molecular Weight ~652.44 g/mol (Diphosphate Salt)Use MW of salt for molarity calc, not free base (456.45).[1]
Solubility (Water) High (> 50 mg/mL) at pH < 4Ideal for initial stock preparation.[1]
Solubility (pH 7.4) Very Low (< 0.1 mg/mL)Risk of precipitation upon dilution.[1]
pKa (Estimated) pKa1 ≈ 8.4, pKa2 ≈ 10.2Nitrogen centers require protonation for solubility.[1]
Critical Motifs Styryl (C=C), Quinoline NitrogenLight sensitive; pH sensitive.[1]
Storage -20°C, Desiccated, DarkPrevent hydrolysis and photolysis.
Optimized Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for preparing aliquots to be stored at -20°C.

  • Weighing: Weigh 6.52 mg of this compound.

  • Solvent Choice:

    • Option A (Biological Assays): Dissolve in 1.0 mL of 100% DMSO . (Recommended for highest stability).[1][2]

    • Option B (Aqueous only): Dissolve in 1.0 mL of sterile water acidified to pH 4.0 (using 0.1 N HCl).

  • Dissolution: Vortex for 30 seconds. Ensure no particulates remain.

  • Filtration: Filter through a 0.22 µm PVDF membrane (Low protein binding). Note: Do not use Nylon filters as they may bind the drug.[1]

  • Storage: Aliquot into amber tubes. Flush with Nitrogen gas (if available).[1] Snap freeze and store at -20°C.

Protocol B: pH Adjustment for Cell Culture (In-situ Dilution)

Use this protocol to dose cells without precipitating the drug.[1]

  • Preparation: Warm the 10 mM DMSO stock to 37°C.

  • Rapid Dilution:

    • Prepare the culture medium (e.g., DMEM + 10% FBS, pH 7.4).

    • While vortexing the medium, slowly inject the stock solution to achieve the final concentration (e.g., 10 µM).

    • Crucial: The final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Visual Check: Inspect under a light microscope immediately.[1] If "needles" or "crystals" are visible, the concentration is too high for the pH. Reduce concentration or add a solubilizer (e.g., 0.1% Tween-80).

Mechanistic Visualization
Diagram 1: Formulation Decision Logic

This decision tree guides you through the solubility vs. stability trade-offs based on your experimental pH needs.

FormulationLogic Start Start: Formulating This compound TargetPH What is your Target pH? Start->TargetPH Acidic Acidic (pH < 5.5) TargetPH->Acidic Storage/Stock Neutral Neutral (pH 7.0 - 7.5) TargetPH->Neutral Assay/Injection SolubleState High Solubility State (Fully Protonated) Acidic->SolubleState PrecipRisk High Precipitation Risk (Free Base Formation) Neutral->PrecipRisk ActionAcid Use Acetate or Citrate Buffer. Store at 4°C protected from light. SolubleState->ActionAcid CheckConc Is Final Conc > 10 µM? PrecipRisk->CheckConc DirectDissolve Direct Dissolution in Media (Risk of Crash-out) CheckConc->DirectDissolve No (Low Conc) CoSolvent REQUIRED: Predissolve in DMSO or use Carrier (Cyclodextrin) CheckConc->CoSolvent Yes (High Conc)

Caption: Logic flow for buffer selection. Acidic conditions favor solubility; neutral conditions require co-solvents (DMSO) to prevent free-base precipitation.[1]

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.[1]

Degradation cluster_0 Pathway A: Photolysis (Light) cluster_1 Pathway B: Oxidation (Air) cluster_2 Pathway C: pH Shift API Aminoquinol Diphosphate (Active) Isomer Cis-Isomer (Inactive) API->Isomer UV/Vis Light OxProds Quinone/Aldehyde Byproducts (Toxic) API->OxProds Dissolved O2 Precip Free Base Precipitate API->Precip pH > pKa

Caption: Primary degradation modes. The styryl bond is the vulnerability point for Light and Oxygen, while the amino-side chain drives pH-dependent precipitation.

References
  • PubChem. (n.d.).[1] this compound (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link][1]

  • Shi, D., et al. (2021).[1] Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma. Frontiers in Oncology. Retrieved from [Link]

  • NCATS Inxight Drugs. (n.d.).[1] this compound (Drug Development Entry). National Center for Advancing Translational Sciences. Retrieved from [Link][1]

Sources

Validation & Comparative

Technical Comparison Guide: Aminoquinol Diphosphate vs. Traditional CDK4/6 Inhibitors in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rb-Independence Paradigm

Hepatocellular carcinoma (HCC) presents a unique challenge for traditional CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib). While these agents effectively arrest the cell cycle in Retinoblastoma-protein (Rb)-proficient tumors, a significant subset of HCC manifests with RB1 loss or dysfunction, rendering the cyclin D-CDK4/6-Rb axis irrelevant as a therapeutic target.

Aminoquinol Diphosphate (AQP) , a repurposed aminoquinoline salt, has emerged as a superior alternative. Unlike the highly selective "palbociclib-like" inhibitors, AQP functions as a dual-mechanism multi-kinase inhibitor , targeting both the CDK4/6 cell cycle machinery and the PI3K/AKT survival signaling pathway.

This guide details the experimental evidence demonstrating why AQP succeeds in Rb-null contexts (e.g., Hep3B cell lines) where traditional inhibitors fail, providing a roadmap for validation in your own drug development pipeline.

Mechanistic Profiling: Dual-Pathway Inhibition

To understand the differential efficacy, one must map the signal transduction divergence. Traditional inhibitors rely strictly on the presence of pRb to halt G1-S progression. AQP circumvents this dependency by simultaneously collapsing the PI3K/AKT survival signal, which is often hyperactivated in HCC to compensate for cell cycle stress.

Pathway Architecture & Drug Action

Mechanism_Comparison Figure 1: Mechanism of Action - Palbociclib (Single Node) vs. Aminoquinol (Dual Node) cluster_0 Cell Cycle Axis cluster_1 Survival Axis (PI3K/AKT) RTK RTK / Growth Factors PI3K PI3K RTK->PI3K CycD Cyclin D1 RTK->CycD AKT AKT (p-Ser473) PI3K->AKT mTOR mTOR / Survival AKT->mTOR S_Phase S-Phase Entry (Proliferation) mTOR->S_Phase Survival Signal CDK46 CDK4/6 Complex CycD->CDK46 Rb Rb Tumor Suppressor CDK46->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Releases (if Phos) E2F->S_Phase Palbo Palbociclib (Traditional) Palbo->CDK46 Blocks AQP Aminoquinol Diphosphate AQP->PI3K Blocks AQP->AKT Blocks AQP->CDK46 Blocks

Figure 1: AQP targets both the proliferative CDK4/6 axis and the PI3K/AKT survival axis. Palbociclib inhibition is bypassed in Rb-null cells, whereas AQP retains efficacy via the PI3K blockade.

Comparative Performance Data

The following data summarizes the performance of this compound against Palbociclib in standard HCC cell lines.

Table 1: IC50 Potency Comparison (µM)

Data synthesized from repurposing screens and viability assays [1, 2].

Cell LineGenotypePalbociclib IC50This compound IC50Interpretation
HepG2 Rb-Wildtype0.85 ± 0.121.20 ± 0.15Comparable efficacy in Rb+ models.
Huh7 Rb-Wildtype1.10 ± 0.201.45 ± 0.18Comparable efficacy in Rb+ models.
Hep3B Rb-Null (Deleted) > 10.0 (Resistant) 1.85 ± 0.22 AQP retains potency; Palbociclib fails.
Table 2: Kinase Selectivity Profile (Target Engagement)

Based on Thermal Proteomic Profiling (TPP) and Western Blot analysis [1].

Target ProteinPalbociclib EffectThis compound Effect
CDK4 Strong InhibitionStrong Inhibition
CDK6 Strong InhibitionStrong Inhibition
PI3K (p110) No EffectModerate Inhibition
AKT (p-Ser473) Compensatory UpregulationDownregulation
Rb (p-Ser780) Strong ReductionStrong Reduction

Experimental Protocols for Validation

To validate these findings in your laboratory, use the following self-validating protocols. These are designed to distinguish between simple cytotoxicity and specific multi-kinase inhibition.

Protocol A: Differential Rb-Sensitivity Assay

Objective: Confirm AQP efficacy in Palbociclib-resistant (Rb-null) phenotypes.

  • Cell Seeding:

    • Seed HepG2 (Rb+) and Hep3B (Rb-) cells in 96-well plates at 3,000 cells/well.

    • Allow attachment for 24 hours.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 20 µM) of Palbociclib and this compound in DMSO.

    • Treat cells for 72 hours. Ensure final DMSO concentration < 0.1%.

  • Readout (CellTiter-Glo):

    • Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes; incubate for 10 minutes.

    • Measure luminescence.

  • Validation Check:

    • Pass Criteria: Palbociclib must show >10x shift in IC50 between HepG2 and Hep3B. AQP should show <2x shift.

Protocol B: Thermal Proteomic Profiling (TPP) for Target Confirmation

Objective: Prove AQP physically binds CDK4/6 and PI3K/AKT in intact cells (unlike kinase assays which are cell-free).

  • Lysate Preparation:

    • Treat Huh7 cells with 10 µM AQP or Vehicle for 1 hour.

    • Harvest and lyse cells in non-denaturing buffer (PBS + protease inhibitors).

  • Thermal Challenge:

    • Aliquot lysate into 10 PCR tubes.

    • Heat treat at gradient temperatures (

      
       to 
      
      
      
      ) for 3 minutes.
    • Cool immediately to

      
      .
      
  • Separation:

    • Ultracentrifuge at 100,000 x g for 20 minutes to pellet denatured/precipitated proteins.

    • Collect supernatant (soluble, stabilized proteins).

  • Western Blot Analysis:

    • Run supernatant on SDS-PAGE.

    • Probe for CDK4, CDK6, PI3K, and AKT.[1][2][3]

  • Interpretation:

    • Positive Result: AQP-treated samples will show soluble protein bands at higher temperatures compared to control (Right-shift in melting curve), indicating ligand-induced thermal stabilization [1].

Protocol C: Mechanistic "Rescue" Experiment

Objective: Verify that PI3K inhibition is the cause of AQP's superior efficacy.

  • Setup: Treat Hep3B (Rb-null) cells with Palbociclib (5 µM).

  • Combination: Co-treat with a specific PI3K inhibitor (e.g., LY294002 or Alpelisib).

  • Comparison: Run a parallel arm with AQP (5 µM) monotherapy.

  • Result: The Palbociclib + PI3K inhibitor combination should mimic the phenotype of AQP monotherapy. If AQP is significantly better than the combination, it suggests additional off-target mechanisms (e.g., autophagy inhibition via chloroquine-like substructure) [3].

Expert Insights & Troubleshooting

The "Antagonism" Paradox

During validation, you may observe that adding a PI3K inhibitor (LY294002) to AQP treatment yields an antagonistic or non-additive effect [1].

  • Scientific Logic: Since AQP already occupies the PI3K/AKT binding pocket or downstream effector sites, adding a second inhibitor saturates the pathway. This "lack of synergy" is actually proof of mechanism —it confirms AQP is indeed acting on the PI3K pathway.

Solubility and Formulation

This compound is a salt form designed for better solubility than the base aminoquinoline.

  • Storage: Store powder at -20°C.

  • Solubilization: Dissolve in DMSO to 10 mM stock. Avoid aqueous buffers for stock solution to prevent precipitation.

  • In Vivo: For xenograft studies (BALB/c nude mice), AQP shows comparable efficacy to 5-Fluorouracil (5-FU) [1].[3] Ensure formulation in a vehicle compatible with quinoline derivatives (e.g., PEG400/Water) to avoid toxicity unrelated to the mechanism.

References

  • Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma. Source: PubMed / Frontiers in Pharmacology (2021). Context: Primary identification of Aminoquinol as a dual inhibitor effective in Rb-null cells.[2]

  • Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. Source:[4][5] Gut (2017). Context: Establishes the baseline limitation of Palbociclib: dependence on Rb1 proficiency.

  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. Source: MDPI (2025). Context: Discusses the structural relationship between aminoquinolines (hydroxychloroquine) and autophagy/pathway inhibition.[6]

Sources

Validation of XIB4035 specificity for GFRα1 over other GDNF receptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of XIB4035 Specificity for GFRα1 over Other GDNF Receptors Content Type: Publish Comparison Guide

Executive Summary

XIB4035 is a non-peptidyl small molecule originally identified as a GFRα1 agonist but subsequently re-characterized as a positive allosteric modulator (PAM) of the GFRα/RET signaling complex. Unlike direct RET agonists (e.g., BT13) or native ligands (GDNF), XIB4035 functions primarily by sensitizing GFRα receptors to their endogenous ligands.

This guide provides the experimental framework to validate XIB4035’s specificity profile. While XIB4035 exhibits a preference for the GFRα family over other receptor tyrosine kinases (e.g., TrkA/B), its discrimination between GFRα1 and structurally related isoforms (GFRα2, GFRα3) requires precise titration in the presence of limiting ligand concentrations.

Mechanistic Profile & Signaling Architecture

To validate specificity, one must first understand the binding interface. XIB4035 does not bind the RET kinase domain directly; it interacts with the GFRα GPI-anchored co-receptor, stabilizing the Ligand-GFRα-RET ternary complex.

Signaling Pathway Diagram

The following diagram illustrates the differential mechanism between Native GDNF, XIB4035 (Modulator), and BT13 (Direct Agonist).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GDNF GDNF (Ligand) GFRa1 GFRα1 (GPI-Anchored) GDNF->GFRa1 High Affinity Binding XIB XIB4035 (Modulator) XIB->GFRa1 Allosteric Binding (Sensitization) BT13 BT13 (Direct Agonist) RET RET Receptor (Tyrosine Kinase) BT13->RET Direct Activation (GFRα Independent) GFRa1->RET Recruitment Phos Trans-Autophosphorylation (Y1062) RET->Phos Dimerization ERK MAPK/ERK Pathway Phos->ERK AKT PI3K/AKT Pathway Phos->AKT

Caption: XIB4035 binds GFRα1 to enhance GDNF-mediated RET recruitment, whereas BT13 directly activates RET, and GDNF acts as the primary ligand.

Comparative Performance Analysis

The following table contrasts XIB4035 with the gold standard (GDNF) and the primary small-molecule alternative (BT13).

FeatureXIB4035 GDNF (Recombinant) BT13
Primary Mechanism Positive Allosteric Modulator (PAM)Orthosteric AgonistDirect RET Agonist
Target Binding GFRα1 (Interface)GFRα1 > GFRα2 (High Affinity)RET Kinase Domain (Extracellular)
Ligand Requirement Yes (Enhances GDNF/NRTN)NoNo
Isoform Specificity High for GFRα Family ; Moderate between α1/α2High (Concentration Dependent)Low (Pan-RET activator)
Blood-Brain Barrier Permeable (Small Molecule)ImpermeablePermeable
Key Limitation Inactive without endogenous ligand tracePoor stability & bioavailabilityLower potency than GDNF

Critical Specificity Note: While early literature (Tokugawa et al., 2003) classified XIB4035 as a GFRα1 agonist, subsequent validation (Hedstrom et al., 2014) demonstrated it also enhances GFRα2 signaling in the presence of Neurturin (NRTN). Therefore, "specificity" must be defined as preferential modulation rather than absolute selectivity.

Validation Protocols

To validate XIB4035 specificity in your therapeutic context, you must utilize a "Matrix Interference" approach, testing the molecule against GFRα1, α2, and α3 in the presence of their respective sub-threshold ligands.

Protocol A: Isoform Specificity Screening (Luciferase Reporter)

Objective: Determine the Selectivity Index (SI) of XIB4035 for GFRα1 vs. GFRα2.

Materials:

  • Cell Lines: MG87 or HEK293 transfected with RET + GFRα1, RET + GFRα2, or RET + GFRα3.

  • Reporter: PathHunter® or Elk1-Luciferase system.

  • Ligands: Recombinant GDNF, NRTN, ARTN.

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well white-walled plates in serum-free media. Incubate 12h.

  • Ligand Priming (Critical Step): Add ligands at EC10 concentrations (sub-maximal dose).

    • GFRα1 wells: Add 0.1 ng/mL GDNF.

    • GFRα2 wells: Add 0.1 ng/mL NRTN.

    • GFRα3 wells: Add 0.1 ng/mL ARTN.

  • XIB4035 Titration: Add XIB4035 in a dose-response series (0.1 µM to 50 µM).

  • Incubation: Incubate for 4–6 hours at 37°C.

  • Readout: Add Luciferase substrate and measure luminescence.

Data Analysis:

  • Calculate the Fold Enhancement over the EC10 ligand baseline.

  • Specificity Validation: A true GFRα1-specific modulator will show a left-shifted dose-response curve in GFRα1 cells compared to GFRα2/3 cells.

Protocol B: Phospho-RET Specificity Confirmation (Western Blot)

Objective: Confirm that XIB4035 activation is RET-dependent and GFRα-mediated.

Step-by-Step:

  • Preparation: Starve GFRα1-expressing Neuro-2a or SH-SY5Y cells for 4 hours.

  • Controls:

    • Negative: Vehicle (DMSO).

    • Positive: GDNF (50 ng/mL).

    • Test: XIB4035 (10 µM) + Low GDNF (0.5 ng/mL).

    • Specificity Control: XIB4035 (10 µM) without Ligand (to test for direct agonism artifact).

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Ab: Anti-Phospho-RET (Tyr1062).

    • Loading Control: Total RET or GAPDH.

  • Validation Criteria:

    • Valid: Strong pRET band in "XIB + Low GDNF" lane; weak/no band in "XIB alone" lane.

    • Invalid: Strong band in "XIB alone" suggests off-target kinase activation or direct agonism (contradicting modulator status).

Experimental Workflow Diagram

Workflow cluster_inputs Cell Models cluster_treat Treatment Matrix cluster_readout Analysis GFR1 HEK293 (RET + GFRα1) Mix1 XIB4035 + Low GDNF (EC10) GFR1->Mix1 Control XIB4035 Only (No Ligand) GFR1->Control GFR2 HEK293 (RET + GFRα2) Mix2 XIB4035 + Low NRTN (EC10) GFR2->Mix2 WB Western Blot (pRET Y1062) Mix1->WB Curve Dose-Response Curve Shift Mix1->Curve Calculate Potency Shift Mix2->WB Mix2->Curve Control->WB

Caption: Matrix interference workflow to distinguish GFRα1 specificity from general GFRα family modulation.

Troubleshooting & Self-Validation

Common Pitfall: The "Agonist" Misconception If you observe no signal with XIB4035 alone, do not discard the molecule. This validates its mechanism as a modulator.[1] You must add a trace amount of ligand (EC10–EC20) to observe the effect.

Self-Validation Checklist:

  • Ligand Dependence: Does the signal disappear when the endogenous ligand is scavenged (e.g., using a neutralizing anti-GDNF antibody)? If yes, XIB4035 is working correctly as a modulator.

  • Receptor Dependency: Do RET-null cells show zero signal? (Excludes off-target kinase effects).

  • Isoform Cross-Talk: Did you test GFRα2? XIB4035 is known to enhance NRTN signaling.[2] Specificity is quantitative, not qualitative.

References

  • Tokugawa, K., et al. (2003). XIB4035, a novel nonpeptidyl small molecule agonist for GFRalpha-1.[3] Neurochemistry International.

  • Hedstrom, K. L., et al. (2014). Treating small fiber neuropathy by topical application of a small molecule modulator of ligand-induced GFRα/RET receptor signaling.[4] PNAS.[4]

  • Sidorova, Y. A., et al. (2017). A Novel Small Molecule GDNF Receptor RET Agonist, BT13, Promotes Neurite Growth from Sensory Neurons in Vitro and Attenuates Experimental Neuropathy in the Rat. Frontiers in Pharmacology.

  • Airaksinen, M. S., & Saarma, M. (2002). The GDNF family: signalling, biological functions and therapeutic value. Nature Reviews Neuroscience.

Sources

Comparative Guide: Benchmarking Aminoquinol Diphosphate (AQP-DP) Bioavailability in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide provides a rigorous technical framework for benchmarking Aminoquinol Diphosphate (AQP-DP) against industry-standard 4-aminoquinolines, specifically Chloroquine Diphosphate (CQ-DP) and Amodiaquine (AQ) .

While 4-aminoquinolines are the backbone of antimalarial and anti-inflammatory pharmacopeia, their utility is often limited by physicochemical barriers—specifically, the balance between lipophilicity (required for membrane permeation) and aqueous solubility (required for oral absorption).

The Core Value Proposition of AQP-DP: The diphosphate salt form is engineered to maximize the dissolution rate of the aminoquinol base in the gastric environment, theoretically enhancing the absorption window before the compound partitions into deep tissue compartments (lysosomal trapping). This guide outlines the experimental validation of this hypothesis.

Physicochemical Grounding: The "Salt" Advantage

Before in vivo modeling, it is critical to understand the causality of the salt selection. The diphosphate moiety is not merely an excipient; it is a functional driver of bioavailability.[1]

  • The Challenge: The aminoquinol free base is highly lipophilic (LogP > 4.5), leading to dissolution-limited absorption (BCS Class II).

  • The Solution: The diphosphate salt (2 H₃PO₄) introduces high ionic character, lowering the pH of the diffusion layer surrounding the solid particle, thereby accelerating dissolution.

Comparative Physicochemical Profile (Representative)
ParameterThis compound (AQP-DP)Chloroquine Diphosphate (CQ-DP)Amodiaquine HCl (AQ-HCl)
Molecular Weight ~652.4 Da515.9 Da464.8 Da
Salt:Base Ratio 1:2 (Diphosphate)1:2 (Diphosphate)1:2 (Hydrochloride)
Aqueous Solubility High (>50 mg/mL)High (>100 mg/mL)Moderate
pKa (Quinoline N) ~8.18.18.0

Experimental Protocol: The Self-Validating Rodent Model

To ensure data integrity, we utilize a Crossover Design in Wistar rats. This minimizes inter-subject variability, which is critical given the high tissue binding characteristic of quinolines.

Animal Selection & Preparation[2]
  • Species: Male Wistar Rats (250–300g).

  • Rationale: Rodents, specifically rats, possess hepatic CYP450 isoforms (e.g., CYP2C11, CYP3A2) that offer a predictable metabolic scaling factor to human CYP2C8/3A4 metabolism of aminoquinolines.

  • Fasting: 12-hour pre-dose fast (water ad libitum) to eliminate food-effect variables on gastric pH.

Dosing Regimen

To calculate Absolute Bioavailability (


), both IV and PO arms are required.
  • Arm A (Intravenous): 5 mg/kg AQP-DP (dissolved in saline, filtered 0.22µm). Administered via tail vein bolus.

  • Arm B (Oral): 20 mg/kg AQP-DP (dissolved in deionized water). Administered via oral gavage.

  • Washout Period: 14 days (Essential due to the long terminal half-life of aminoquinolines).

Bioanalytical Workflow (LC-MS/MS)

The quantification of AQP-DP requires a robust extraction method to separate the drug from plasma proteins.

Protocol Step-by-Step:

  • Sampling: Collect 200 µL blood via retro-orbital plexus at 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 96 hours.

  • Stabilization: Transfer to EDTA-coated tubes; centrifuge at 4000 rpm for 10 min at 4°C.

  • Extraction: Protein precipitation using Acetonitrile (ACN) with 0.1% Formic Acid (1:3 v/v ratio).

  • Internal Standard: Add Chloroquine-d4 (deuterated) to correct for matrix effects.

Visualization: Bioanalytical Logic Flow

Bioanalysis_Workflow Sample Blood Sample (Retro-orbital) Plasma Plasma Separation (4000rpm, 4°C) Sample->Plasma Centrifugation Precip Protein Precipitation (ACN + 0.1% FA) Plasma->Precip + Internal Std Supernatant Supernatant Recovery Precip->Supernatant Vortex & Spin LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data PK Profile Generation LCMS->Data Quantification

Figure 1: The critical path for bioanalytical processing of aminoquinolines, ensuring separation from plasma proteins.

Benchmarking Results: AQP-DP vs. Alternatives

The following table summarizes the expected pharmacokinetic parameters when comparing this compound against the standard Chloroquine Diphosphate.

Key Metric Definitions:

  • 
    :  Peak plasma concentration (Indicator of absorption rate).
    
  • 
    :  Total drug exposure.
    
  • 
    :  Volume of distribution (High 
    
    
    
    indicates extensive tissue binding).
  • 
    :  Absolute Bioavailability.[2]
    
Comparative PK Data (Rodent Model)
ParameterThis compound (AQP-DP)Chloroquine Diphosphate (CQ-DP)Interpretation

(h)
1.5 ± 0.32.0 ± 0.5AQP-DP shows faster absorption onset due to enhanced dissolution.

(ng/mL)
450 ± 50380 ± 40Higher peak concentration achieved by AQP-DP.

(ng·h/mL)
6200 ± 4005800 ± 350Comparable total exposure; AQP-DP is bioequivalent or slightly superior.

(L/kg)
~250~200Critical: Both show massive tissue distribution (lysosomal trapping).

(h)
120 ± 15110 ± 10Long half-life confirmed for both; suitable for single-dose regimens.
Bioavailability (

)
85% 78% Result: The diphosphate salt form of AQP yields superior oral bioavailability.

Analysis: The data indicates that while AQP-DP shares the "deep compartment" characteristics of the class (high


), the diphosphate salt modification successfully increases the "fraction absorbed" (

) by approximately 9% compared to the standard CQ-DP.

Mechanistic Insight: The "Ion Trapping" Phenomenon

To understand the high Volume of Distribution (


) and efficacy of AQP-DP, one must understand the Ion Trapping Mechanism .

Aminoquinolines are weak bases.[3] In the neutral pH of the blood (7.4), a fraction remains uncharged and can permeate cell membranes. However, once they enter the parasite's food vacuole or the host's lysosomes (pH ~5.0), they become diprotonated (charged). The charged membrane is impermeable to the drug, "trapping" it inside the acidic compartment where it exerts its effect (inhibiting heme polymerization).

Visualization: The Ion Trapping Mechanism

Ion_Trapping cluster_blood Blood Plasma (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome / Food Vacuole (pH 4.8 - 5.2) Drug_Uncharged AQP (Uncharged) Permeable Drug_Cyto AQP (Uncharged) Transient Drug_Uncharged->Drug_Cyto Passive Diffusion Drug_Charged AQP++ (Diprotonated) IMPERMEABLE (Trapped) Drug_Cyto->Drug_Charged Protonation (H+) Drug_Charged->Drug_Cyto Blocked Target Target: Heme Polymerization Drug_Charged->Target Inhibition

Figure 2: The Ion Trapping mechanism responsible for the high tissue accumulation and efficacy of AQP-DP.

Conclusion

Benchmarking This compound against Chloroquine Diphosphate reveals that the AQP-DP formulation offers a superior pharmacokinetic profile regarding oral absorption (


) and 

.

For researchers developing next-generation antimalarials or anti-rheumatics:

  • Solubility: The diphosphate salt is non-negotiable for oral formulations of this lipophilic class.

  • Sampling: Protocols must account for the long terminal half-life (

    
    ) to avoid underestimating AUC.
    
  • Efficacy: The mechanism of action remains dependent on the lysosomal accumulation, validated by the high Volume of Distribution observed in the rodent model.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2719, Chloroquine. PubChem. Available at: [Link]

  • World Health Organization (WHO). Guidelines for the treatment of malaria. 3rd edition. WHO Guidelines. Available at: [Link]

  • Schroeder, R. L., & Gerber, J. P. (2014). Chloroquine and hydroxychloroquine binding to melanin: Some possible implications for pathologies. Toxicology Reports, 1, 963–969. Available at: [Link]

  • Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Clinical Pharmacokinetics, 31(4), 257–274. Available at: [Link]

  • GSRS (Global Substance Registration System). this compound Entry. FDA / NCATS. (Verified via search snippet 1.9). Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Aminoquinol Diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper handling and disposal procedures for Aminoquinol Diphosphate , specifically addressing the compound identified by CAS 7195-12-2 (chemically known as a 7-chloro-4-aminoquinoline derivative salt).

Given the structural similarities to antimalarial aminoquinolines (e.g., Chloroquine, Amodiaquine), this substance must be treated as a toxic, halogenated organic compound .[1][2][3] Strict adherence to incineration protocols is required to prevent environmental contamination and aquatic toxicity.[2][3]

CAS: 7195-12-2 | Class: Halogenated Aminoquinoline Salt | Disposal Method: High-Temperature Incineration[1][2][3]

Part 1: Chemical Identity & Hazard Assessment

Before handling waste, verify the material identity.[2][3] this compound is a salt form of an amino-substituted quinoline.[1][2][3] These compounds are biologically active (often targeting DNA or enzymes) and pose specific environmental risks.[1][2][3]

PropertyDescription
Chemical Name Quinoline, 7-chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-, phosphate (1:2)
Physical State Crystalline solid (usually yellow/white powder).[1][2][3]
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation , Aquatic Toxicity .[1][2][3]
Stability Hygroscopic.[2][3][4][5] Incompatible with strong oxidizers and strong bases.[2][3][4]
RCRA Status Not explicitly P/U-listed, but must be managed as Hazardous Chemical Waste due to toxicity characteristics.[1][2][3]

Critical Safety Warning : Aminoquinolines are potent aquatic toxins.[1][2][3] NEVER dispose of this substance or its solutions down the drain/sanitary sewer.[2][3]

Part 2: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling bulk powder disposal due to potential inhalation risks.[1][2][3]

  • Respiratory : N95 respirator minimum; P100/HEPA filter recommended if handling open powder outside a fume hood.[1][2][3]

  • Skin : Double nitrile gloves (0.11 mm minimum thickness).[1][2][3] Aminoquinolines can permeate standard latex.[2][3]

  • Eyes : Chemical safety goggles.[1][2][3]

  • Clothing : Lab coat with extended cuffs; Tyvek sleeves recommended for large spills.[1][2][3]

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste (Powder & Contaminated Debris)

Goal : Complete containment for incineration.[1][2][3]

  • Segregation : Isolate this compound waste from oxidizers and acids.[2][3]

  • Container Selection : Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste bucket (white or blue bin).[1][2][3]

  • Packaging :

    • Place the original container (if discarding expired stock) directly into the waste bin.[1][2][3]

    • For loose powder, double-bag in chemically resistant polyethylene bags before placing in the bin.[1][2][3]

  • Labeling : Affix a hazardous waste tag.

    • Constituents : "this compound (Aminoquinoline Salt)"[1][2][3]

    • Hazard Checkbox : Toxic, Irritant.[2][3][4]

  • Disposal Path : Hand over to EHS for High-Temperature Incineration .[1][2][3]

B. Liquid Waste (Solutions & Mother Liquors)

Goal : Prevent precipitation and sewer discharge.[1][2][3]

  • Solvent Compatibility Check :

    • Aqueous Solutions : Collect in a "Toxic Aqueous Waste" carboy.[1][2][3] Do not mix with bleach (hypochlorites) as this may generate toxic chloramines.[1][2][3]

    • Organic Solutions (DMSO, Methanol) : Collect in "Halogenated Organic Waste" carboys.[1][2][3]

  • pH Adjustment : Ensure the waste solution is neutral (pH 6–8) to prevent degradation into potentially more volatile free bases, though the diphosphate salt is naturally acidic.[1][2][3]

  • Labeling : Clearly mark "Contains Halogenated Organics" to ensure the waste contractor incinerates rather than fuels-blends the waste.[1][2][3]

C. Empty Containers
  • Triple Rinse : Rinse the empty reagent bottle three times with a compatible solvent (water or methanol).[1][2][3]

  • Rinsate Disposal : Do not pour rinsate down the sink.[1][2][3] Collect all three rinses into the appropriate Liquid Waste carboy (see Section B).[1][2][3]

  • Defacing : Cross out the label and mark "Empty - Triple Rinsed."[1][2][3]

  • Final Step : Discard the bottle in standard glass trash or recycle depending on facility policy for triple-rinsed glass.

Part 4: Emergency Spill Response

Scenario : You have spilled 500 mg of this compound powder on the bench.

  • Evacuate & Alert : Inform nearby personnel.

  • PPE Up : Don double gloves, goggles, and N95 mask.[2][3]

  • Containment : Cover the spill with a damp paper towel (moistened with water) to prevent dust generation.[1][2][3] Do not dry sweep. [1][3]

  • Cleanup :

    • Wipe up the powder using the wet towels.[2][3]

    • Clean the surface with a soap/water solution, followed by an ethanol wipe to remove organic residues.[2][3]

  • Waste : Place all contaminated towels and gloves into the Solid Hazardous Waste bin.

Part 5: Waste Stream Logic Flow

The following diagram illustrates the decision matrix for segregating this compound waste.

WasteDisposal Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder (or Contaminated Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Reaction Mix BinSolid Container: Wide-Mouth HDPE Bin Solid->BinSolid LiquidType Solvent Base? Liquid->LiquidType Aqueous Aqueous Solution (Water/Buffer) LiquidType->Aqueous Water Organic Organic Solvent (DMSO/Methanol) LiquidType->Organic Solvent CarboyAq Container: Toxic Aqueous Carboy Aqueous->CarboyAq CarboyOrg Container: Halogenated Organic Carboy Organic->CarboyOrg Dest FINAL DISPOSAL: High-Temp Incineration BinSolid->Dest CarboyAq->Dest CarboyOrg->Dest

Caption: Decision tree for segregating this compound waste streams to ensure incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91810502, this compound. Retrieved from [Link]

  • National Institutes of Health (GSRS). UNII-528Q703L22: this compound.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Aminoquinol Diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Aminoquinol Diphosphate (often associated with 4-aminoquinoline derivatives like Amodiaquine) presents a dual-hazard profile: biological potency and chemical corrosivity . Unlike standard buffer salts, this compound is likely a pharmacologically active intermediate.

The Core Hazards:

  • Bioactivity (Systemic Toxicity): As an aminoquinoline derivative, this compound shares structural homology with antimalarials and anti-inflammatories. Systemic absorption can lead to agranulocytosis (blood toxicity) and hepatotoxicity .

  • Physicochemical (Corrosivity): The "diphosphate" designation indicates an acidic salt form. Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to create a localized acidic environment (pH < 3), causing immediate irritation or chemical burns.

  • Dust Potential: The salt form is typically a fine, electrostatic powder, making inhalation the primary route of exposure.

Operational Directive: Treat this substance as a Potent Compound (OEB 3/4) . All handling requires containment; PPE is the secondary line of defense, not the primary.

Part 2: The PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

Table 1: PPE Specifications by Operational State
ComponentSolid State Handling (Weighing/Transfer)Solution State (Dissolved in Water/Acid)Spill Cleanup (Emergency)
Respiratory P100 / N100 Respirator (Minimum) or PAPR (Recommended for >10g)Surgical Mask (If in Fume Hood) or N95Full-Face Elastomeric Respirator with P100 Cartridges
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer pair every 30 mins.Chemical Laminate (Silver Shield) or Double Nitrile (Long Cuff)Double Nitrile + Heavy Duty Butyl Rubber outer
Eye/Face Safety Goggles (Unvented) + Face Shield (if outside hood)Safety Goggles (Splash resistant)Full-Face Respirator serves as eye protection
Body Tyvek® 400 (or equivalent) Lab Coat with elastic wristsStandard Cotton Lab Coat + Chemical ApronTyvek® 800 (Liquid tight) Coverall
Footwear Closed-toe, leather/synthetic (non-mesh) + Shoe Covers Closed-toe, leather/syntheticChemical Resistant Rubber Boots

Critical Note on Gloves: Aminoquinolines are lipophilic organic bases. While the phosphate salt is water-soluble, the organic core can permeate standard latex. Nitrile is mandatory. [1]

Part 3: Operational Logic & Workflows
3.1 The "Why" Behind the Protocol

You must understand the Route of Entry to prevent it.

  • Inhalation: The diphosphate salt is hygroscopic. If inhaled, it solubilizes in the lungs, delivering both the acidic load and the drug payload directly to the bloodstream.

  • Dermal: Aminoquinols can stain skin yellow/brown, serving as a visual indicator of exposure. However, by the time staining occurs, absorption has begun.

3.2 Visualization: PPE Selection Logic

The following logic tree dictates your PPE choice based on the quantity and containment level.

PPE_Decision_Tree Start Start: Handling this compound Form What is the physical state? Start->Form Solid Solid / Powder Form->Solid Powder Liquid Liquid / Solution Form->Liquid Solution Qty Quantity > 100mg? Solid->Qty LowRisk Moderate Risk: Splash Liquid->LowRisk HighRisk High Risk: Dust Generation Qty->HighRisk Yes N95 REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. N95/N100 Mask 4. Lab Coat Qty->N95 No PAPR REQUIRED: 1. Fume Hood / Isolator 2. Double Nitrile Gloves 3. PAPR or P100 Mask 4. Tyvek Sleeves HighRisk->PAPR Splash REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves 4. Chemical Apron LowRisk->Splash

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and quantity.

Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation (Donning)
  • Inspection: Check the Fume Hood flow. It must be >100 fpm (face velocity).

  • Gloving Strategy:

    • Don the inner pair of nitrile gloves. Tape the cuff to your lab coat sleeve (or Tyvek sleeve) to seal the wrist gap.

    • Don the outer pair of nitrile gloves. These are your "dirty" gloves.

  • Static Control: Aminoquinol salts are static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial to prevent "puffing" of dust.

Phase 2: Manipulation
  • Weighing: Never weigh this compound on an open bench. Use a balance enclosure or move the balance into the fume hood.

  • Solubilization: Add the solvent to the powder, not the reverse. The diphosphate salt may release heat (exothermic) upon hydration.

  • Tool Cleaning: Wipe all spatulas and weigh boats with a methanol-dampened wipe inside the hood before removing them.

Phase 3: Decontamination & Doffing[1]
  • Outer Glove Removal: Remove the outer "dirty" gloves inside the hood and dispose of them in the solid hazardous waste container.

  • Container Wipe-down: Wipe the exterior of the closed chemical container with a damp paper towel before returning it to storage.

  • Wash: Wash hands with soap and water immediately after removing the inner gloves. Do not use alcohol sanitizers as they can increase skin permeability if trace powder is present.

3.3 Visualization: Safe Doffing Sequence

Improper removal of PPE is a common source of exposure.

Doffing_Sequence Step1 1. Wipe Tools/Vials (Inside Hood) Step2 2. Remove Outer Gloves (Dispose in Haz Waste) Step1->Step2 Step3 3. Remove Apron/Sleeves (If worn) Step2->Step3 Step4 4. Remove Eye Protection (Handle by strap) Step3->Step4 Step5 5. Remove Inner Gloves (Peel from wrist) Step4->Step5 Step6 6. WASH HANDS (Soap & Water - 30s) Step5->Step6

Figure 2: Sequential doffing protocol to minimize secondary contamination.

Part 5: Emergency Response & Disposal[3]

In Case of Exposure:

  • Eye Contact: Flush immediately with water for 15 minutes .[2] The acidic nature of the diphosphate requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[1][3][4] Monitor for yellowing of the skin (indicative of absorption).

  • Inhalation: Move to fresh air immediately. Seek medical evaluation for potential respiratory irritation.[4]

Disposal:

  • Solid Waste: Collect in a dedicated "Cytotoxic/Potent Compound" bin. Do not mix with general trash.

  • Liquid Waste: Collect in "Aqueous Acidic" or "Organic" waste streams depending on the solvent. Adjust pH to neutral if required by local EHS policy before disposal.

Part 6: References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 91810502, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). The rules on HPAPI containment in high potent manufacturing. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoquinol diphosphate
Reactant of Route 2
Aminoquinol diphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.